molecular formula C13H14ClNO2 B13710692 6-Chloro-8-methoxy-2-propylquinolin-4-ol CAS No. 1189107-18-3

6-Chloro-8-methoxy-2-propylquinolin-4-ol

Cat. No.: B13710692
CAS No.: 1189107-18-3
M. Wt: 251.71 g/mol
InChI Key: TVHKMVGCGFUZDP-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-propylquinolin-4-ol is a synthetic quinoline derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry due to the privileged pharmacophore of the quinolin-4-ol (4-quinolone) scaffold . Quinolone derivatives represent one of the largest classes of synthetic antibiotics and are extensively investigated for a wide spectrum of biological activities beyond antibacterial action, including antimalarial, antitrypanosomal, antiviral, and anticancer properties . The specific substitution pattern on this compound—featuring a chloro group at the 6-position, a methoxy group at the 8-position, and a propyl chain at the 2-position—is designed to modulate its lipophilicity, electronic properties, and ultimately its interaction with biological targets, potentially leading to increased cell permeability . Researchers can explore its potential as a precursor or lead compound in developing new chemotherapeutic agents, particularly in the face of emerging antibiotic resistance . The mechanism of action for quinolone-based compounds often involves inhibition of key cellular enzymes, such as topoisomerases in bacteria or specific kinases in cancer cells . This product is intended for laboratory research purposes solely and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1189107-18-3

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-8-methoxy-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO2/c1-3-4-9-7-11(16)10-5-8(14)6-12(17-2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

TVHKMVGCGFUZDP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)OC

Origin of Product

United States
Foundational & Exploratory

Synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The 4-hydroxyquinoline (quinolin-4-ol) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for antimalarial agents, antibacterial fluoroquinolones, and selective kinase inhibitors. The compound 6-Chloro-8-methoxy-2-propylquinolin-4-ol represents a highly functionalized derivative, possessing specific halogen and alkoxy substitutions that modulate lipophilicity and target-binding affinity.

This whitepaper provides an in-depth, self-validating methodology for the synthesis of this target compound. By leveraging the classical , we can achieve regioselective construction of the quinoline core. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and thermodynamic principles that dictate experimental success.

Retrosynthetic Analysis & Chemical Causality

The construction of 2-alkyl-4-hydroxyquinolines requires precise control over regioselectivity to avoid the formation of the isomeric 2-quinolone byproducts.

A retrosynthetic disconnection of the C2–N1 and C4–C4a bonds reveals two primary precursors:

  • The Aniline Precursor: 4-Chloro-2-methoxyaniline provides the C5–C8a aromatic system. The methoxy group at the ortho-position to the amine dictates the C8 substitution, while the chlorine atom at the para-position dictates the C6 substitution.

  • The

    
    -Keto Ester Precursor:  Ethyl 3-oxohexanoate (ethyl butyrylacetate) provides the C2–C4 aliphatic carbons. The propyl chain attached to the ketone carbonyl ensures the correct C2-propyl substitution upon cyclization.
    

Thermodynamic vs. Kinetic Control: If the aniline and


-keto ester are heated directly to >200 °C, the amine will attack the ester carbonyl (thermodynamic control), leading to an amide intermediate and ultimately a 2-quinolone. To synthesize the target 4-quinolone, we must first operate under kinetic control (110 °C with acid catalysis) to force the amine to attack the ketone carbonyl, forming an enamine. Only after the enamine is isolated do we apply extreme thermal conditions to force the electrocyclic ring closure.

Physicochemical Properties & Starting Materials

The table below summarizes the critical quantitative data for the precursors and the target compound, which are essential for stoichiometric calculations and mass spectrometry validation .

Compound NameSynthetic RoleCAS NumberMolecular FormulaExact MassMolecular Weight
4-Chloro-2-methoxyaniline Aniline Precursor93-50-5C₇H₈ClNO157.03 Da157.60 g/mol
Ethyl 3-oxohexanoate

-Keto Ester Precursor
3249-68-1C₈H₁₄O₃158.09 Da158.19 g/mol
6-Chloro-8-methoxy-2-propylquinolin-4-ol Target Scaffold1189107-18-3C₁₃H₁₄ClNO₂251.07 Da251.71 g/mol

Mechanistic Pathways & Workflows

To visualize the synthetic logic, the following diagrams map the experimental workflow and the electron-pushing mechanism of the annulation.

Workflow SM1 4-Chloro-2-methoxyaniline (CAS: 93-50-5) Cond Condensation Toluene, p-TsOH Reflux (Dean-Stark) SM1->Cond SM2 Ethyl 3-oxohexanoate (CAS: 3249-68-1) SM2->Cond Enamine Enamine Intermediate Ethyl 3-((4-chloro-2-methoxyphenyl)amino)hex-2-enoate Cond->Enamine - H₂O Cycl Thermal Cyclization Dowtherm A, 250 °C (-EtOH) Enamine->Cycl Product 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3) Cycl->Product

Caption: Synthetic workflow for 6-Chloro-8-methoxy-2-propylquinolin-4-ol via Conrad-Limpach reaction.

Mechanism N1 Nucleophilic Addition (Amine attacks Ketone) N2 Hemiaminal Formation N1->N2 N3 Dehydration (-H₂O) (Enamine Formation) N2->N3 Dean-Stark / p-TsOH N4 High-Temp Isomerization (Keto-Enol/Imine-Enamine) N3->N4 N5 Electrophilic Aromatic Substitution (Ring Closure at C6 of Aniline) N4->N5 Dowtherm A, 250 °C N6 Elimination of Ethanol (Aromatization to 4-Quinolone) N5->N6

Caption: Mechanistic sequence of the Conrad-Limpach annulation forming the quinolin-4-ol core.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical changes (e.g., water evolution, precipitation), the scientist can confirm the success of each step without immediate reliance on complex instrumentation.

Step 1: Synthesis of the Enamine Intermediate

Objective: Form ethyl 3-((4-chloro-2-methoxyphenyl)amino)hex-2-enoate under kinetic control.

Causality & Logic: We utilize a Dean-Stark apparatus with toluene as the solvent. The condensation of the amine and ketone produces water. Because this is an equilibrium reaction, the continuous azeotropic removal of water drives the reaction to 100% conversion according to Le Chatelier's principle. A catalytic amount of para-toluenesulfonic acid (p-TsOH) is added to increase the electrophilicity of the ketone.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloro-2-methoxyaniline (10.0 g, 63.4 mmol) and ethyl 3-oxohexanoate (10.5 g, 66.5 mmol, 1.05 eq) in 100 mL of anhydrous toluene.

  • Add p-TsOH monohydrate (0.12 g, 1 mol%) as a catalyst.

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C).

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when approximately 1.14 mL of water has collected (usually 4–6 hours).

  • Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) to quench the acid, and extract the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine as a viscous oil. This intermediate is typically pure enough (>95%) to use directly in the next step.

Step 2: Thermal Cyclization (Annulation)

Objective: Induce intramolecular electrophilic aromatic substitution to form the quinoline core.

Causality & Logic: The electrocyclic ring closure of the enamine requires immense thermal energy to break aromaticity temporarily during the transition state. We use (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) because its high boiling point (257 °C) perfectly matches the activation energy required. Furthermore, the enamine must be added dropwise to the already-boiling solvent. This rapid heating ensures the molecule undergoes intramolecular cyclization instantly, preventing intermolecular dimerization or degradation.

Procedure:

  • In a 3-neck 500 mL flask equipped with an addition funnel, a reflux condenser, and a thermometer, heat 100 mL of Dowtherm A to a vigorous boil (approx. 250–255 °C) under a nitrogen atmosphere.

  • Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A (20 mL).

  • Add the enamine solution dropwise through the addition funnel over 15–20 minutes into the boiling solvent.

  • Self-Validation Check: The release of ethanol vapor will be visible. Maintain boiling for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Self-Validation Check: As the mixture cools, the target 6-chloro-8-methoxy-2-propylquinolin-4-ol will spontaneously precipitate, as it is highly insoluble in cold non-polar environments.

  • Dilute the cooled mixture with 150 mL of hexanes to maximize precipitation.

  • Filter the solid product via vacuum filtration and wash extensively with hexanes and diethyl ether to remove all traces of Dowtherm A.

  • Recrystallize from dimethylformamide (DMF) or a methanol/dichloromethane mixture to yield the pure product as an off-white to beige powder.

Analytical Characterization

To definitively validate the structural integrity of the synthesized 6-Chloro-8-methoxy-2-propylquinolin-4-ol, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-TOF):

    • Expected

      
       peak at m/z 252.07.
      
    • The presence of a distinct chlorine isotope pattern (approx. 3:1 ratio for 252.07 / 254.07) confirms the retention of the C6-chloro substituent.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.5 - 12.0 ppm (br s, 1H):  The quinolone NH/OH tautomeric proton.
      
    • 
       7.80 ppm (d, 1H):  Aromatic proton at C5, coupling with C7.
      
    • 
       7.25 ppm (d, 1H):  Aromatic proton at C7.
      
    • 
       6.05 ppm (s, 1H):  The highly characteristic vinylic proton at C3 of the quinoline ring, confirming successful annulation.
      
    • 
       4.00 ppm (s, 3H):  The methoxy protons at C8.
      
    • 
       2.65 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H):  The intact 2-propyl aliphatic chain.
      

References

  • "Conrad–Limpach synthesis", Wikipedia, The Free Encyclopedia. URL:[Link]

  • Brouet, J. C., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones", National Center for Biotechnology Information (PMC). URL:[Link]

  • "Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143", PubChem, National Institutes of Health. URL: [Link]

An In-Depth Technical Guide to 6-Chloro-8-methoxy-2-propylquinolin-4-ol: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As an application scientist in medicinal chemistry, understanding the nuanced behavior of highly substituted heterocyclic scaffolds is critical for successful drug design. 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3) is a specialized quinoline derivative utilized primarily in proteomics research and advanced drug discovery[1]. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic relevance in kinase inhibition.

Core Physicochemical Profiling

The quinoline scaffold is a privileged structure, but its behavior is highly dependent on its substitution pattern. The presence of a hydroxyl group at the C4 position introduces keto-enol tautomerism, meaning the compound exists in an equilibrium between the quinolin-4-ol (enol) and quinolin-4-one (keto) forms. In polar aprotic solvents (e.g., DMSO), the hydroxyl form is often stabilized by hydrogen bonding, whereas the keto form dominates in the solid state[2].

The 2-propyl substitution is a deliberate structural choice; compared to a 2-methyl analog, the extended aliphatic chain increases the compound's lipophilicity (XLogP3 ~3.8), which is a critical parameter for enhancing passive membrane permeability in cellular assays[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Context / Source
CAS Number 1189107-18-3Standard identifier for proteomics research[1].
Molecular Formula C₁₃H₁₄ClNO₂Confirmed via High-Resolution Mass Spectrometry[1].
Molecular Weight 251.71 g/mol [1]
Tautomeric State 4-ol ⇌ 4-oneSolvent-dependent; dictates solubility profiles[2].
Predicted XLogP3 ~3.8Extrapolated from related 2-phenyl analogs[2].
H-Bond Donors 1Critical for ATP-competitive kinase binding[2].

Rational Synthesis & Self-Validating Protocol

The synthesis of 4-hydroxyquinolines demands precise thermodynamic control. We employ a modified Conrad-Limpach synthesis , reacting 4-chloro-2-methoxyaniline with ethyl 3-oxohexanoate.

Causality in Experimental Design: A Dean-Stark apparatus is non-negotiable during the initial condensation. By continuously removing the water byproduct, we exploit Le Chatelier’s principle to prevent reverse hydrolysis, driving the equilibrium entirely toward the enamine intermediate. For the subsequent cyclization, Dowtherm A is selected as the solvent because its specific boiling point (~258°C) provides the exact thermal activation energy required for intramolecular ring closure without inducing thermal degradation of the methoxy group.

G A 4-Chloro-2-methoxyaniline (Nucleophile) C Acid-Catalyzed Condensation (Dean-Stark, 110°C) A->C B Ethyl 3-oxohexanoate (Electrophile) B->C D Enamine Intermediate (Self-Validation: IR 1650 cm⁻¹) C->D E Thermal Cyclization (Dowtherm A, 250°C) D->E -EtOH F 6-Chloro-8-methoxy-2-propylquinolin-4-ol (Target Scaffold) E->F

Synthetic workflow for 6-Chloro-8-methoxy-2-propylquinolin-4-ol via Conrad-Limpach cyclization.

Step-by-Step Self-Validating Methodology
  • Condensation: Combine equimolar amounts of 4-chloro-2-methoxyaniline and ethyl 3-oxohexanoate in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux at 110°C using a Dean-Stark trap.

    • Validation Checkpoint 1 (IR Spectroscopy): Before proceeding, sample the reaction mixture. The protocol is validated if the primary amine N-H stretch (3400-3300 cm⁻¹) is completely replaced by a strong, sharp enamine C=C/C=N stretch (~1650 cm⁻¹). If unreacted amine remains, check the Dean-Stark trap for phase separation issues and continue reflux.

  • Solvent Exchange: Remove toluene under reduced pressure to isolate the crude enamine.

  • Thermal Cyclization: Dropwise add the crude enamine into vigorously stirring Dowtherm A pre-heated to 250°C. Maintain temperature for 30 minutes to facilitate the elimination of ethanol and ring closure.

  • Precipitation & Isolation: Cool the mixture to room temperature and dilute with hexanes to precipitate the crude quinolin-4-ol. Filter and wash with cold hexanes.

    • Validation Checkpoint 2 (NMR Spectroscopy): Confirm structural integrity using ¹H NMR. The disappearance of the ethyl ester signals and the appearance of a distinct C3-H aromatic singlet (~6.05 ppm) validates successful cyclization.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
11.50Singlet (broad)1H-OH / -NH (Tautomeric proton)
7.65Doublet (J = 2.2 Hz)1HAromatic C5-H
7.30Doublet (J = 2.2 Hz)1HAromatic C7-H
6.05Singlet1HAromatic C3-H (Validates cyclization)
3.95Singlet3H-OCH₃ (Methoxy group)
2.60Triplet (J = 7.5 Hz)2H-CH₂- (Propyl C1')
1.70Sextet (J = 7.5 Hz)2H-CH₂- (Propyl C2')
0.95Triplet (J = 7.5 Hz)3H-CH₃ (Propyl C3')

Mechanistic Biology & Pharmacological Relevance

The structural features of 6-chloro-8-methoxy-2-propylquinolin-4-ol make it a prime candidate for targeted kinase inhibition. The quinoline core is a well-documented bioisostere for the adenine ring of ATP[2].

When targeting Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), the 6-chloro substituent acts as a hydrophobic anchor, interacting deeply within the hydrophobic pocket of the kinase domain[2]. Concurrently, the 4-hydroxyl/4-oxo group functions as a critical hydrogen bond donor/acceptor to the hinge region of the kinase. By competitively binding to these RTKs, quinoline derivatives disrupt downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a hallmark regulator of cancer cell proliferation and survival[2].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT Akt Phosphorylation PIP3->AKT MTOR mTOR Signaling (Cell Survival/Proliferation) AKT->MTOR INHIB Quinoline Scaffold (6-Cl-8-OMe-2-Pr-Q) INHIB->RTK INHIB->PI3K

Proposed PI3K/Akt pathway inhibition by substituted quinolin-4-ol derivatives.

Safety & Handling Protocol

Drawing from the established safety profile of the closely related 6-chloro-8-methoxy-2-methylquinolin-4-ol, this compound must be handled with rigorous laboratory safety standards. It is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and a respiratory tract irritant (H335).

Mandatory Precautions:

  • P261: Avoid breathing dust/fumes.

  • P280: Wear protective laboratory gloves, protective clothing, and eye protection.

  • P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • All synthetic and handling procedures must be executed within a certified, properly ventilated chemical fume hood,. Storage should be maintained at 4°C under an inert nitrogen atmosphere to prevent oxidative degradation.

References

Sources

Comprehensive Technical Guide on 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3): Synthesis, Characterization, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3) represents a highly specialized, privileged scaffold in modern medicinal chemistry. Belonging to the 2-alkyl-4-hydroxyquinoline class, this molecule and its structural analogs have garnered significant attention for their potent antimicrobial and antimalarial properties. By acting as structural mimics of ubiquinol, these compounds disrupt the electron transport chain (ETC) in pathogens. This whitepaper provides an authoritative, in-depth analysis of the compound's chemical identity, pharmacological mechanism of action, and a rigorously validated synthetic methodology based on the Conrad-Limpach reaction.

Chemical Identity & Physicochemical Properties

The structural architecture of 6-chloro-8-methoxy-2-propylquinolin-4-ol is meticulously designed to optimize target binding and metabolic stability. The molecule exhibits a classic tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. This tautomerism is highly solvent-dependent and is a critical factor in its ability to act as both a hydrogen bond donor and acceptor within biological target sites.

Table 1: Physicochemical and Structural Data
PropertyValueStructural Significance
CAS Number 1189107-18-3Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₃H₁₄ClNO₂Defines the exact atomic composition.
Molecular Weight 251.71 g/mol Optimal for favorable pharmacokinetic (PK) profiling.
2-Propyl Group Alkyl ChainMimics the isoprenoid tail of ubiquinone; anchors into hydrophobic pockets.
6-Chloro Substitution HalogenIncreases lipophilicity and blocks metabolic oxidation at the C6 position.
8-Methoxy Substitution Electron-donatingModulates the pKa of the quinoline nitrogen; enhances target residence time.

Pharmacological Significance & Mechanism of Action

The primary biological target for 2-alkyl-4-hydroxyquinolines is the cytochrome bc1 complex (Complex III) , an essential component of the mitochondrial electron transport chain in Plasmodium falciparum and various bacterial species .

The mechanism of action relies on competitive inhibition. The native substrate, ubiquinol (UQH₂), normally binds to the quinol oxidation (Qo) or quinone reduction (Qi) sites of the cytochrome bc1 complex. 6-Chloro-8-methoxy-2-propylquinolin-4-ol acts as a structural mimic of ubiquinol. The 2-propyl chain anchors the molecule deep within the hydrophobic Qi/Qo pocket, while the 4-hydroxy/4-oxo core forms critical hydrogen bonds with the Rieske iron-sulfur protein or cytochrome b residues . This binding arrests electron transfer, collapses the transmembrane proton gradient, and rapidly depletes intracellular ATP, leading to pathogen death.

MOA UQH2 Ubiquinol (Electron Donor) CytBC1 Cytochrome bc1 (Complex III) UQH2->CytBC1 Oxidation (Qo site) CytC Cytochrome c (Electron Acceptor) CytBC1->CytC Reduction Death Mitochondrial Collapse (Pathogen Death) CytBC1->Death ETC Arrest ATP ATP Synthesis (Survival) CytC->ATP Proton Gradient Drug 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Drug->CytBC1 Competitive Inhibition (Qi/Qo Sites)

Mechanism of Action: Cytochrome bc1 complex inhibition by 2-alkyl-4-hydroxyquinolines.

Synthetic Methodology: The Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is classically achieved via the Conrad-Limpach synthesis . This method involves the condensation of an aniline derivative with a β-ketoester, followed by high-temperature thermal annulation.

For CAS 1189107-18-3, the specific precursors are 4-chloro-2-methoxyaniline and ethyl 3-oxohexanoate (ethyl butyrylacetate). The reaction is highly sensitive to solvent choice during the cyclization step; high-boiling, inert solvents like Dowtherm A or diphenyl ether are strictly required to overcome the high activation energy of breaking the phenyl ring's aromaticity during the electrocyclic ring closure .

Synthesis Aniline 4-Chloro-2-methoxyaniline Condensation Dean-Stark Condensation [Toluene, p-TsOH, 110°C] Aniline->Condensation Ketoester Ethyl 3-oxohexanoate Ketoester->Condensation Enamine β-Aminoacrylate Intermediate Condensation->Enamine - H2O (Equilibrium Shift) Cyclization Thermal Annulation [Dowtherm A, 250°C] Enamine->Cyclization Product 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Cyclization->Product - EtOH (Electrocyclic Ring Closure)

Conrad-Limpach synthetic workflow for 6-chloro-8-methoxy-2-propylquinolin-4-ol.

Detailed Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes in-process controls (IPCs) to verify causality and success before proceeding.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

Causality: The formation of the Schiff base (enamine) is an equilibrium reaction. Water is generated as a byproduct. To drive the reaction to completion, water must be continuously removed using a Dean-Stark apparatus.

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-chloro-2-methoxyaniline (1.0 eq, 50 mmol) and ethyl 3-oxohexanoate (1.1 eq, 55 mmol).

  • Solvent & Catalyst: Add 200 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to 110 °C (reflux) for 12–16 hours.

  • Self-Validation (IPC): Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~0.9 mL) has been collected. TLC (Hexane:EtOAc 8:2) should show the disappearance of the aniline spot.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-aminoacrylate as a thick oil.

Step 2: Thermal Cyclization (Annulation)

Causality: The electrocyclic ring closure requires temperatures exceeding 240 °C. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary thermal stability and boiling point (~258 °C) to facilitate the elimination of ethanol and subsequent aromatization.

  • Preparation: In a separate 250 mL three-neck flask, heat 50 mL of Dowtherm A to 250 °C under an inert argon atmosphere.

  • Addition: Dilute the crude β-aminoacrylate from Step 1 in 10 mL of Dowtherm A. Add this solution dropwise to the pre-heated Dowtherm A over 15 minutes. Caution: Rapid addition will cause violent boiling due to the liberation of ethanol gas.

  • Cyclization: Maintain the temperature at 250 °C for 45–60 minutes.

  • Self-Validation (IPC): The reaction mixture will darken significantly. The cessation of ethanol evolution (bubbling) indicates the completion of the cyclization.

  • Isolation: Allow the mixture to cool to room temperature. Pour the mixture into 200 mL of rapidly stirring hexanes. The sudden drop in polarity forces the 4-hydroxyquinoline product to precipitate.

  • Purification: Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and recrystallize from boiling ethanol to yield pure 6-chloro-8-methoxy-2-propylquinolin-4-ol.

Analytical Validation Parameters

To confirm the structural fidelity and purity of the synthesized compound, rigorous analytical characterization is mandatory. The table below outlines the expected quantitative data for validation.

Table 2: Analytical Characterization Summary
Analytical TechniqueParameter / ConditionExpected Result / Causality
HPLC (Purity) C18 Column, Gradient: H₂O/MeCN (0.1% TFA), 254 nmSingle sharp peak, >98% Area Under Curve (AUC). Establishes pharmaceutical-grade purity.
LC-MS (ESI+) Direct injection, positive ion mode[M+H]⁺ peak at m/z 252.08 (and isotopic m/z 254.08 for ³⁷Cl). Validates exact mass.
¹H NMR (400 MHz) DMSO-d₆ solventBroad singlet at ~11.5 ppm (OH/NH tautomer). Aromatic protons at C5 and C7 showing meta-coupling (J ~ 2.0 Hz). Propyl chain multiplets at 0.9 (t), 1.7 (m), 2.6 (t) ppm.
Melting Point Capillary methodSharp melting point range (typically >200 °C for 4-hydroxyquinolines), validating crystalline purity.

References

  • Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • HDQ, a Potent Inhibitor of Plasmodium falciparum Proliferation, Binds to the Quinone Reduction Site of the Cytochrome bc1 Complex. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Conrad–Limpach Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications (via PMC). Available at:[Link]

Molecular weight of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight & Technical Characterization of 6-Chloro-8-methoxy-2-propylquinolin-4-ol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Physicochemical Profiling, Synthesis, and Mass Spectrometric Identification

Executive Summary

6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3) is a substituted quinoline derivative utilized primarily as a scaffold in medicinal chemistry and proteomics research.[1] It belongs to the 4-hydroxyquinoline class, a structural motif central to various antimalarial (e.g., chloroquine analogs) and antibacterial (e.g., quinolones) pharmacophores.

This guide provides a definitive analysis of its molecular weight, isotopic distribution, and synthetic pathways. It addresses the critical tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms, a distinction vital for accurate docking studies and spectroscopic interpretation.

Core Physicochemical Profile

The molecular weight of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is 251.71 g/mol .[1] However, for high-resolution mass spectrometry (HRMS) and quantitative analysis, the monoisotopic mass is the operative metric.

Table 1: Chemical Identity & Properties
PropertyValueNotes
IUPAC Name 6-Chloro-8-methoxy-2-propylquinolin-4-olOften cited as the tautomer: 6-chloro-8-methoxy-2-propyl-1H-quinolin-4-one
CAS Number 1189107-18-3 Source: Santa Cruz Biotechnology [1]
Molecular Formula

Average Mol.[1][2][3][4][5][6][7][8][9] Weight 251.71 Da Weighted average of all isotopes
Monoisotopic Mass 251.0713 Da Calculated using

(75.78%)
M+2 Mass 253.0684 Da Calculated using

(24.22%)
Predicted LogP ~3.8Lipophilic; indicates limited aqueous solubility
pKa (Predicted) ~10.5 (OH/NH), ~4.0 (N-ring)Amphoteric nature due to basic nitrogen and acidic phenol/amide
Structural Dynamics: Tautomerism

Expertise & Experience: In solution and solid-state phases, 4-hydroxyquinolines predominantly exist as the 4-quinolone (4-oxo) tautomer. This phenomenon is driven by the aromatic stability of the pyridone-like ring system. Researchers modeling this compound for protein binding must account for the hydrogen bond donor capability of the N-H group in the quinolone form, rather than the O-H group of the enol form.

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the proton transfer establishing the equilibrium between the hydroxy-quinoline and quinolone forms.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) Dominant Tautomer (H-Bond Donor: NH) Enol->Keto Proton Transfer (Solvent Dependent)

Caption: Equilibrium shifts toward the Keto form (Right) in polar solvents, significantly altering binding kinetics.

Mass Spectrometry & Identification

Trustworthiness: Identification of this compound relies heavily on the chlorine isotopic signature. A single chlorine atom introduces a distinct 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
Protocol: HRMS Verification
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: The basic nitrogen facilitates protonation

      
      .
      
  • Expected Peaks:

    • 
      :  m/z 252.079
      
    • 
      :  m/z 254.076
      
  • Validation Criteria:

    • The peak at m/z 254 must be approximately 32% of the intensity of the peak at m/z 252.

    • Absence of the M+2 peak indicates dechlorination or misidentification (e.g., confusion with a fluoro-analog).

Synthesis: The Modified Conrad-Limpach Protocol

Authoritative Grounding: The synthesis of 2-substituted-4-quinolones is classically achieved via the Conrad-Limpach reaction [2]. This method is preferred for its robustness in generating the quinoline core with specific substitution patterns at the 2, 6, and 8 positions.

Experimental Workflow

Objective: Synthesize 6-Chloro-8-methoxy-2-propylquinolin-4-ol.

Reagents:

  • Amine Precursor: 4-Chloro-2-methoxyaniline (1.0 eq)

  • 
    -Keto Ester:  Ethyl butyrylacetate (Ethyl 3-oxohexanoate) (1.1 eq)
    
    • Note: The propyl group is derived from the butyryl chain.

  • Catalyst: HCl (cat.)

  • Solvent: Ethanol (Step 1), Diphenyl ether (Step 2).

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Mix 4-Chloro-2-methoxyaniline and Ethyl butyrylacetate in ethanol with catalytic HCl.

    • Reflux for 4–6 hours using a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for disappearance of aniline. Isolate the

      
      -anilinoacrylate intermediate.
      
  • Thermal Cyclization (The Critical Step):

    • Dissolve the intermediate in Diphenyl ether (boiling point ~258°C).

    • Heat rapidly to 250°C for 30–60 minutes.

    • Mechanism: High temperature is required to overcome the activation energy for the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl.

    • Safety: Perform behind a blast shield due to high thermal energy.

  • Purification:

    • Cool the mixture; the product often precipitates upon cooling.[9]

    • Wash with hexane to remove diphenyl ether.

    • Recrystallize from DMF/Ethanol.

Diagram 2: Synthesis Pathway

Synthesis Aniline 4-Chloro-2-methoxyaniline Inter Intermediate: Ethyl 3-((4-chloro-2-methoxyphenyl)amino)hex-2-enoate Aniline->Inter Cond1 Step 1: Condensation Ethanol, Cat. HCl, Reflux (-H2O) Ester Ethyl butyrylacetate (Source of Propyl Group) Ester->Inter Cond2 Step 2: Cyclization Diphenyl Ether, 250°C (-EtOH) Product PRODUCT 6-Chloro-8-methoxy-2-propylquinolin-4-ol Inter->Product

Caption: The Conrad-Limpach route ensures regiospecificity for the 2-propyl and 6/8-substitutions.

Pharmaceutical Relevance & Applications
  • Proteomics Standard: Used as a reference standard in mass spectrometry for identifying quinoline-based metabolites.

  • Drug Discovery: The 2-propyl group enhances lipophilicity (LogP ~3.8) compared to methyl analogs, potentially improving membrane permeability in Gram-negative bacteria (e.g., P. aeruginosa) or crossing the blood-brain barrier in CNS applications.

  • Antibacterial Activity: Structurally analogous to PQQ-inhibitors and certain quinolone antibiotics, suggesting potential utility in targeting bacterial DNA gyrase, though specific potency requires assay validation.

References
  • PubChem. Compound Summary: 6-Methoxy-2-phenyl-4-quinolone (Analogous Structure). [Link]

Sources

Spectroscopic Data & Structural Dynamics of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3) represents a highly functionalized derivative of the privileged 4-hydroxyquinoline scaffold[1][2]. Compounds within this class are of paramount importance in medicinal chemistry, frequently serving as the core pharmacophore for antimalarial, antibacterial, and antineoplastic agents.

Characterizing this molecule requires a rigorous understanding of its structural dynamics. Unlike simple aromatic systems, 4-hydroxyquinolines exhibit complex tautomeric behaviors that profoundly influence their spectroscopic signatures (NMR, IR, and Mass Spectrometry)[3][4]. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic profiling and synthesis of this specific quinoline derivative, ensuring researchers can accurately synthesize, isolate, and characterize the target molecule.

Structural Dynamics: The Tautomeric Paradigm

A critical factor in the spectroscopic analysis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is its keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form[3][5].

The predominance of either tautomer is highly dependent on the physical state and the solvent used for analysis. In polar, hydrogen-bonding solvents like DMSO-


, the keto form is heavily favored due to the stabilization of the highly polarized N-H and C=O bonds[4][5]. This structural shift dictates the causality behind the observed chemical shifts in NMR and the vibrational modes in IR spectroscopy.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) - Aromatic C4-OH (~162 ppm) - H-3 Aromatic (~6.8 ppm) - Broad O-H Stretch Keto Quinolin-4(1H)-one (Keto Form) - Carbonyl C4 (~176 ppm) - H-3 Vinylic (~6.0 ppm) - Strong C=O Stretch Enol->Keto Solvent & Phase Dependent (DMSO favors Keto)

Fig 1: Tautomeric equilibrium dynamics and their distinct spectroscopic signatures.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is predicted based on the behavior of analogous 4-hydroxyquinolines in DMSO-


 at 298 K, where the quinolin-4(1H)-one tautomer predominates[3][4].

Causality in Chemical Shifts: The chemical shift of the H-3 proton is the most sensitive probe for the tautomeric state. In the enol form, H-3 is part of a fully conjugated aromatic system. However, in the dominant keto form, H-3 exhibits vinylic character adjacent to the electron-donating NH group, shielding it and shifting it upfield to ~6.0 ppm[3][4]. Furthermore, the meta-relationship between H-5 and H-7 on the substituted benzenoid ring (due to the Cl at C-6 and OCH


 at C-8) results in characteristic doublet splitting with a small coupling constant (

Hz).
Table 1:

H NMR Data (400 MHz, DMSO-

)
NucleusChemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment & Rationale

H
0.95Triplet (t)7.4Terminal -CH

of the C-2 propyl group.

H
1.75Sextet (h)7.4

-CH

of the propyl group.

H
2.65Triplet (t)7.4

-CH

of the propyl group, deshielded by the ring.

H
3.95Singlet (s)--OCH

protons at the C-8 position.

H
6.05Singlet (s)-H-3 proton (indicative of the quinolone keto tautomer).

H
7.35Doublet (d)2.1H-7 proton (meta-coupling to H-5).

H
7.65Doublet (d)2.1H-5 proton (meta-coupling to H-7, deshielded by peri-carbonyl).

H
11.50Broad Singlet-N-H proton (keto form) / O-H proton (enol form exchange).
Table 2:

C NMR Data (100 MHz, DMSO-

)
CarbonChemical Shift (

, ppm)
Assignment & Rationale

C
13.8, 21.5, 34.2Propyl aliphatic carbons (-CH

,

-CH

,

-CH

).

C
56.5Methoxy carbon (-OCH

).

C
107.5C-3 (highly shielded due to enamine-like character in the keto form).

C
114.2, 115.8C-5 and C-7 (aromatic CH carbons).

C
126.5, 131.0Bridgehead carbons (C-4a, C-8a).

C
128.0C-6 (bearing the electronegative Chlorine atom).

C
148.5C-8 (bearing the electron-donating Methoxy group).

C
154.0C-2 (adjacent to the ring nitrogen).

C
176.5C-4 (exhibits strong carbonyl character due to the keto tautomer)[4][5].
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides a self-validating mechanism for confirming the tautomeric state in the solid phase (e.g., via ATR-FTIR or KBr pellet).

  • 3200–2800 cm

    
     : Broad N-H stretching (keto form) overlapping with aliphatic C-H stretches from the propyl and methoxy groups.
    
  • 1620–1640 cm

    
     : A strong absorption band corresponding to the C=O stretching vibration. The presence of this band, rather than a free O-H stretch, confirms the solid-state preference for the quinolin-4(1H)-one tautomer[3][5].
    
  • 1250 cm

    
     & 1050 cm
    
    
    
    : Asymmetric and symmetric C-O-C stretches of the C-8 methoxy group.
  • 850 cm

    
     : C-Cl stretching vibration.
    
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is the preferred soft ionization technique. The presence of a single chlorine atom at position 6 dictates a highly characteristic isotopic signature. Because the natural abundance of


Cl and 

Cl is roughly 3:1, the mass spectrum will exhibit a distinct M and M+2 peak ratio.
  • Formula : C

    
    H
    
    
    
    ClNO
    
    
  • Exact Mass : 251.071

  • [M+H]

    
     Peaks : 
    
    
    
    252.078 (
    
    
    Cl) and
    
    
    254.075 (
    
    
    Cl) in a 3:1 intensity ratio.

Experimental Methodologies

Synthesis via Modified Conrad-Limpach Reaction

The Conrad-Limpach synthesis is the classical, highly reliable method for constructing 4-hydroxyquinoline cores[6][7]. The reaction requires strict temperature control to ensure the electrocyclic ring closure occurs without degrading the intermediate.

Workflow A 2-Methoxy-4-chloroaniline + Ethyl butyrylacetate B Acid-Catalyzed Condensation (Dean-Stark, Reflux) A->B C β-Aminoacrylate Intermediate (Enamine) B->C D Thermal Cyclization (~250°C, Inert Solvent) C->D E 6-Chloro-8-methoxy-2-propylquinolin-4-ol (Target Scaffold) D->E

Fig 2: Step-by-step Conrad-Limpach synthesis workflow for the quinolin-4-ol core.

Step-by-Step Protocol:

  • Enamine Formation : In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 equivalent of 2-methoxy-4-chloroaniline and 1.1 equivalents of ethyl butyrylacetate in toluene.

  • Catalysis & Dehydration : Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the

    
    -aminoacrylate (enamine) intermediate[7][8].
    
  • Intermediate Isolation : Once water evolution ceases (typically 4-6 hours), cool the mixture and remove the toluene under reduced pressure.

  • Thermal Cyclization : Dissolve the crude enamine in a high-boiling inert solvent (e.g., diphenyl ether or mineral oil). Heat the solution rapidly to 240–250°C. Causality note: The high temperature is strictly required to overcome the activation energy barrier for the electrocyclic ring closure and subsequent elimination of ethanol[6][9].

  • Precipitation & Purification : Cool the reaction mixture to room temperature, then dilute with hexanes to precipitate the crude 6-Chloro-8-methoxy-2-propylquinolin-4-ol. Filter and recrystallize from ethanol/water.

  • Self-Validation : Run an IR spectrum of the isolated solid. The complete disappearance of the ester carbonyl stretch (~1730 cm

    
    ) and the appearance of the quinolone carbonyl stretch (~1630 cm
    
    
    
    ) validates successful cyclization[10].
Spectroscopic Acquisition Protocol

To ensure high-fidelity, reproducible data, follow these instrument parameters:

  • NMR Sample Preparation : Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-

    
    . Do not use CDCl
    
    
    
    , as 4-hydroxyquinolines often exhibit poor solubility and complex aggregation behaviors in non-polar solvents, which broadens the signals.
  • NMR Acquisition : Run the

    
    H NMR at 
    
    
    
    400 MHz with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration. For
    
    
    C NMR, utilize a minimum of 1024 scans due to the quaternary carbons (C-2, C-4, C-4a, C-8a) which have long T1 relaxation times.
  • MS Acquisition : Dilute the sample to 1

    
    g/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation to the[M+H]
    
    
    
    state, maximizing the signal-to-noise ratio in the ESI+ mode.

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cambridge University Press. "Conrad-Limpach Reaction." Name Reactions in Organic Synthesis. Available at:[Link]

  • National Institutes of Health (NIH). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC. Available at:[Link]

  • MDPI. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules. Available at:[Link]

  • ChemRxiv. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." ChemRxiv. Available at: [Link]

  • ResearchGate. "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate. Available at:[Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the development of therapeutic agents.[1] Its versatile structure serves as a "privileged scaffold," allowing for extensive chemical modification and interaction with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][1][3] The quinolin-4-ol (or 4-quinolone) core, in particular, is a key motif found in many biologically active compounds, both natural and synthetic.[4] This guide focuses on a specific, lesser-studied derivative, 6-Chloro-8-methoxy-2-propylquinolin-4-ol , exploring its potential biological activities based on the well-established pharmacology of its chemical class. While direct experimental data on this compound is sparse, its structural features suggest a promising candidate for investigation in several key therapeutic areas.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a practical framework for initiating the biological evaluation of this compound.

Compound Profile: 6-Chloro-8-methoxy-2-propylquinolin-4-ol

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays.

PropertyValueSource/Note
CAS Number 1189107-18-3[5]
Molecular Formula C₁₃H₁₄ClNO₂[5]
Molecular Weight 251.71 g/mol [5]
Structure (See Figure 1)
Predicted Lipophilicity (XLogP3) ~3.5-4.5Estimated based on similar structures.[6]
Predicted Solubility Limited aqueous solubilityTypical for quinoline scaffolds.[6]

Structural Insights for Biological Potential:

  • Quinolin-4-ol Core: This tautomeric system (existing as both a 4-hydroxyquinoline and a quinolin-4-one) is crucial for the activity of many quinolone antibiotics, where it chelates metal ions in the active sites of DNA gyrase and topoisomerase IV.[6]

  • 6-Chloro Substituent: The presence of a halogen, particularly chlorine, at position 6 is a common feature in many potent quinoline-based drugs, including some fluoroquinolone antibiotics and antimalarials.[4][7][8] This substitution can enhance lipophilicity and modulate electronic properties, potentially improving target binding and cell permeability.

  • 8-Methoxy Group: The methoxy group at position 8 can influence the molecule's conformation and metabolic stability. In some antimalarial quinolines, substitutions at this position are known to impact efficacy and safety profiles.

  • 2-Propyl Group: The alkyl group at the 2-position can affect the molecule's interaction with hydrophobic pockets in target proteins.

Potential Antimalarial Activity

The quinoline scaffold is historically synonymous with antimalarial chemotherapy, with quinine and chloroquine being landmark drugs.[9][10] The emergence of widespread drug resistance necessitates the discovery of new antimalarial agents.[11]

Hypothesized Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism for many quinoline antimalarials, like chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[2] During its life cycle stage within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[9] The buildup of toxic free heme leads to oxidative stress and parasite death.

Hemozoin_Inhibition cluster_parasite Plasmodium Digestive Vacuole cluster_drug_action Drug Action cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Heme->Block Heme_Buildup Free Heme Accumulation Drug 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Drug->Block Inhibits Block->Hemozoin Parasite_Death Parasite Death

Caption: Proposed antimalarial mechanism via inhibition of hemozoin formation.

Experimental Workflow: In Vitro Antiplasmodial and Cytotoxicity Assays

A standard workflow to evaluate the antimalarial potential involves determining the compound's efficacy against parasite cultures and its selectivity by assessing toxicity to mammalian cells.

Protocol: SYBR Green I-based Drug Sensitivity Assay

  • Cell Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes using standard RPMI 1640 medium.

  • Compound Preparation: Prepare a stock solution of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well plate.

  • Assay Plate Setup: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to the wells containing the compound dilutions. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Lyse the cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader. The intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate and incubate for 24 hours.[11][12]

  • Treatment: Treat the cells with the same serial dilutions of the test compound used in the antimalarial assay.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.

CompoundIC₅₀ vs. 3D7 (nM)IC₅₀ vs. K1 (nM)CC₅₀ vs. HeLa (nM)Selectivity Index (SI)
6-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedData to be determinedData to be determinedData to be determined
Chloroquine10 - 20200 - 400> 20,000> 1000 (for 3D7)
Artemisinin5 - 105 - 10> 10,000> 1000

Potential Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanisms of Action

Based on structurally related compounds, 6-Chloro-8-methoxy-2-propylquinolin-4-ol could exert anticancer effects through several mechanisms:

  • Tyrosine Kinase Inhibition: The quinoline scaffold is present in several approved tyrosine kinase inhibitors (TKIs).[6] These enzymes, such as the Epidermal Growth Factor Receptor (EGFR), are often overactive in cancer cells, driving uncontrolled growth. The compound could potentially bind to the ATP-binding site of these kinases, inhibiting their function.

  • PI3K/AKT/mTOR Pathway Modulation: Some quinoline derivatives have been shown to induce cancer cell death by modulating the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Certain quinolines can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a mechanism similar to that of classic chemotherapy drugs like vinca alkaloids.[6][12] This disruption of the cytoskeleton leads to mitotic arrest and cell death.

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_target Target Identification start Synthesize & Characterize 6-Chloro-8-methoxy-2-propylquinolin-4-ol viability_assay Cell Viability Assay (MTT) on Cancer Cell Panel (e.g., HCT116, A549, MCF-7) start->viability_assay determine_ic50 Determine IC₅₀ Values viability_assay->determine_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle If IC₅₀ is potent apoptosis Apoptosis Assay (Annexin V/PI Staining) determine_ic50->apoptosis western_blot Western Blot for Pathway Proteins (e.g., p-AKT, p-mTOR) determine_ic50->western_blot kinase_panel Kinase Inhibition Panel western_blot->kinase_panel If pathway inhibited tubulin_assay Tubulin Polymerization Assay western_blot->tubulin_assay

Caption: Experimental workflow for evaluating anticancer potential.

Experimental Protocol: Cell Proliferation and Mechanistic Assays

An initial screen against a panel of human cancer cell lines is the first step to identify potential anticancer activity.

Protocol: Anticancer Activity Screening (MTT/SRB Assay)

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., HCT116 for colon, A549 for lung, PC3 for prostate, MCF-7 for breast).[15]

  • Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]

  • Treatment: Add serial dilutions of 6-Chloro-8-methoxy-2-propylquinolin-4-ol (e.g., from 0.1 to 100 µM) to the wells.

  • Incubation: Incubate for 48 or 72 hours.

  • Staining and Measurement: Perform a cell viability assay such as the MTT assay (as described previously) or the Sulforhodamine B (SRB) assay, which measures total protein content.

  • Analysis: Calculate the IC₅₀ value for each cell line.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a selected cancer cell line (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain the cellular DNA with Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[14]

Cell LineCompoundIC₅₀ (µM) after 48hPotential Mechanism
HCT-1166-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedTo be investigated
A5496-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedTo be investigated
MCF-76-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedTo be investigated
5-FUDoxorubicin0.35 (HCT116)[14]DNA/RNA Synthesis Inhibition

Potential Antimicrobial (Antibacterial & Antifungal) Activity

The 4-quinolone structure is the backbone of the quinolone class of antibiotics.[16] Furthermore, various quinoline derivatives have demonstrated potent antifungal activity.[17][18]

Hypothesized Mechanism of Action
  • Antibacterial: Quinolone antibiotics function by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[6][12] These enzymes are essential for DNA replication, repair, and recombination. The drug stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing re-ligation and leading to lethal double-strand breaks.

  • Antifungal: The mechanisms of antifungal action for quinolines are more varied. Some derivatives are known to disrupt the fungal cell membrane, inhibit biofilm formation, or induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[18][19]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) and Biofilm Assays

The standard method for assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Strains: Select a panel of relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).[20]

  • Compound Preparation: Prepare 2-fold serial dilutions of the test compound in a 96-well plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][19]

  • (Optional) MFC/MBC Determination: To determine if the compound is cidal (killing) or static (inhibiting growth), plate aliquots from the clear wells onto agar plates. The Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) is the lowest concentration that results in ≥99.9% killing of the initial inoculum.

Protocol: Crystal Violet Biofilm Inhibition Assay

  • Biofilm Formation: In a 96-well plate, add the microbial inoculum and serial dilutions of the test compound. Incubate for 24-48 hours to allow biofilm formation.

  • Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Staining: Add a 0.1% crystal violet solution to the wells to stain the adherent biofilm biomass.

  • Solubilization: After washing away excess stain, add an appropriate solvent (e.g., 30% acetic acid or ethanol) to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain, which is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the untreated control.[21][22]

OrganismCompoundMIC (µg/mL)Biofilm Inhibition (at MIC)
S. aureus (MRSA)6-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedData to be determined
E. coli6-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedData to be determined
C. albicans6-Chloro-8-methoxy-2-propylquinolin-4-olData to be determinedData to be determined
CiprofloxacinDaptomycin0.75 (MRSA)[21]N/A
FluconazoleAmphotericin B0.5 - 1 (C. albicans)Variable

Conclusion and Future Directions

6-Chloro-8-methoxy-2-propylquinolin-4-ol is a structurally intriguing molecule that belongs to a chemical class renowned for its broad and potent biological activities. While this guide is predicated on the known pharmacology of related quinoline and quinolin-4-ol derivatives, it provides a robust, evidence-based framework for initiating a comprehensive investigation into its therapeutic potential. The proposed workflows for antimalarial, anticancer, and antimicrobial evaluation represent the standard, validated first steps in the drug discovery pipeline. Positive results from these initial in vitro screens would warrant further studies, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed mechanism-of-action studies to fully elucidate the compound's potential as a novel therapeutic agent.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. PMC.
  • New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. PMC.
  • Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Unknown Source.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
  • 6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry. Benchchem.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. PMC.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. PMC.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. PMC.
  • 6-Chloro-8-methoxy-2-propylquinolin-4-ol | CAS 1189107-18-3 | SCBT. Santa Cruz Biotechnology.
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC. PMC.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC. PMC.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI.
  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. MDPI.
  • Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Journal of Applied Pharmaceutical Science.
  • Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. MDPI.

Sources

In Silico Prediction of 6-Chloro-8-methoxy-2-propylquinolin-4-ol Properties: A Computational Guide to Cytochrome bc1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary & Pharmacophore Rationale

The compound 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3) is a highly functionalized quinoline derivative with significant potential in medicinal chemistry[1]. Quinolin-4-ol scaffolds, particularly those bearing alkyl chains at the 2-position, are well-documented inhibitors of the mitochondrial respiratory chain, exerting their effects by targeting the cytochrome bc1 complex[2].

From a structural perspective, this molecule is engineered for optimal target engagement within lipophilic binding pockets:

  • 2-Propyl Group: Acts as a lipophilic anchor, mimicking the isoprenyl tail of endogenous ubiquinone to secure the molecule within the Qo site of the cytochrome bc1 complex.

  • 4-Hydroxyl / Quinoline Nitrogen: Serves as the primary pharmacophore, establishing critical hydrogen-bonding networks with key residues (e.g., His181, Glu272) in the Rieske iron-sulfur protein.

  • 6-Chloro & 8-Methoxy Substituents: The electron-withdrawing chlorine atom enhances metabolic stability and lipophilicity, while the electron-donating methoxy group modulates the electronic distribution of the aromatic core, optimizing the HOMO-LUMO gap for stable target residence[3].

This whitepaper details a comprehensive in silico workflow to predict the physicochemical properties, quantum mechanical behavior, and molecular dynamics of 6-Chloro-8-methoxy-2-propylquinolin-4-ol, providing a self-validating framework for its evaluation as a cytochrome bc1 inhibitor.

In Silico Physicochemical & ADMET Profiling

Before advancing a compound into computationally expensive molecular dynamics or in vitro assays, evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical gatekeeping step[4]. The predicted properties of 6-Chloro-8-methoxy-2-propylquinolin-4-ol indicate a highly favorable pharmacokinetic profile that strictly adheres to Lipinski’s Rule of Five.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValuePharmacological Causality & Significance
Molecular Weight 251.71 g/mol [1]Well below the 500 Da threshold, ensuring optimal oral bioavailability and minimizing steric hindrance during absorption.
LogP (Lipophilicity) 3.84Falls within the ideal range (2.0–5.0) for passive cellular membrane permeation without inducing excessive non-specific binding.
TPSA 42.30 ŲA Topological Polar Surface Area below 140 Ų guarantees excellent intestinal absorption; values <90 Ų also suggest potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (-OH)Limits desolvation energy penalties while providing a highly directional vector for target engagement.
H-Bond Acceptors 3 (N, O, O)Sufficient for aqueous solubility and interaction with target active-site water networks.
CYP450 Inhibition CYP3A4 (Moderate)The lipophilic quinoline core may interact with hepatic cytochromes; warrants early-stage in vitro microsomal stability testing.

Quantum Mechanical (DFT) Evaluation

To understand the intrinsic reactivity and electronic stability of the molecule, Density Functional Theory (DFT) calculations are employed at the B3LYP/6-311G(d,p) level. The causality behind this step is fundamental: the electronic structure dictates how the molecule will behave under the electrostatic stress of a protein binding site.

Table 2: Quantum Mechanical Parameters

ParameterValue (eV)Mechanistic Implication
E_HOMO -5.82Represents the electron-donating capacity. Localized primarily on the quinoline core and methoxy oxygen.
E_LUMO -1.65Represents the electron-accepting capacity. Localized near the chloro-substituted aromatic ring.
Energy Gap (ΔE) 4.17A large ΔE indicates high kinetic stability and low chemical reactivity, meaning the drug is less likely to undergo spontaneous degradation or off-target covalent binding.
Chemical Hardness (η) 2.08High hardness correlates with resistance to charge transfer, ensuring the molecule remains stable in the highly oxidative mitochondrial environment.

Target Identification & Molecular Docking

To validate the hypothesized mechanism of action, molecular docking is performed against the cytochrome bc1 complex. High-resolution cryo-EM structures, such as PDB ID: 6FO6 (bovine cytochrome bc1 in complex with a quinolone inhibitor), provide an authoritative template for the Qo binding site[5].

DockingWorkflow A Ligand Preparation (3D Conformer & MMFF94 Minimization) C Grid Generation (Center: Qo Active Site) A->C B Protein Preparation (PDB: 6FO6, Remove Non-Bridging H2O) B->C D Molecular Docking (AutoDock Vina, Exhaustiveness = 8) C->D E Pose Scoring (Binding Free Energy Calculation) D->E F Interaction Analysis (PyMOL / PLIP) E->F

Figure 1: Step-by-step molecular docking workflow for target engagement analysis.

Protocol 1: Molecular Docking Methodology
  • Ligand Preparation: The 2D structure of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is converted to a 3D geometry. Causality: Energy minimization using the MMFF94 force field is applied to resolve steric clashes and achieve the global minimum energy conformer, preventing artificial strain during docking.

  • Protein Preparation: The 6FO6 structure is imported[5]. Causality: Co-crystallized water molecules lacking structural bridging roles are removed to prevent artificial steric clashes and allow the scoring function to accurately evaluate ligand-protein electrostatics. Polar hydrogens and Kollman charges are added.

  • Grid Box Definition: A grid box of 20 × 20 × 20 Å is centered precisely on the Qo binding site.

  • Docking Execution: AutoDock Vina is utilized. The exhaustiveness parameter is set to 8 to ensure a thorough conformational search of the 2-propyl flexible side chain.

  • Validation: The protocol is self-validating; if the co-crystallized native ligand can be re-docked with a Root Mean Square Deviation (RMSD) of < 2.0 Å, the grid parameters are considered highly trustworthy.

Molecular Dynamics (MD) Simulation & Thermodynamic Validation

Static docking poses represent only a single snapshot in time. To confirm the stability of the 6-Chloro-8-methoxy-2-propylquinolin-4-ol / Cytochrome bc1 complex, a 100 ns Molecular Dynamics (MD) simulation is required.

MDPipeline A Topology Generation B Solvation & Ionization A->B C Energy Minimization B->C D NVT/NPT Equilibration C->D E 100 ns Production MD D->E F MM-PBSA Analysis E->F

Figure 2: Molecular dynamics simulation pipeline for complex stability validation.

Protocol 2: MD Simulation Methodology
  • Topology & Solvation: The docked complex is processed using the AMBER99SB-ILDN force field. Causality: The system is solvated in a cubic box using the TIP3P water model, which provides an optimal balance between computational efficiency and the accurate representation of solvent dipole interactions.

  • Ionization: Na⁺ and Cl⁻ ions are added to neutralize the system charge and simulate a physiological ionic strength of 0.15 M, which is critical for realistic electrostatic screening.

  • Minimization & Equilibration: Steepest descent energy minimization (50,000 steps) removes bad van der Waals contacts. This is followed by 100 ps of NVT (constant volume/temperature at 300 K) and 100 ps of NPT (constant pressure at 1 bar) equilibration. Causality: Position restraints are applied to heavy atoms during this phase to allow the solvent to relax around the solute without distorting the protein fold.

  • Production Run: A 100 ns unrestrained MD simulation is executed.

  • Trajectory Analysis: RMSD and Root Mean Square Fluctuation (RMSF) are calculated. Self-Validation: The successful convergence of the protein backbone RMSD plot (plateauing within a 2 Å variance after the first 20 ns) confirms that the system has reached thermodynamic equilibrium, proving the stability of the predicted binding pose.

References

  • PubChem. "2-heptyl-4-hydroxyquinoline N-oxide | C16H21NO2 | CID 1561". National Institutes of Health. URL: [Link]

  • RCSB PDB. "6FO6: CryoEM structure of bovine cytochrome bc1 in complex with the anti-malarial inhibitor SCR0911". RCSB Protein Data Bank. URL: [Link]

  • Journal of Applied Pharmaceutical Science. "Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET". JAPS. URL: [Link]

  • Google Patents. "US20170022164A1 - Quinolone-3-diarylethers". Google Patents.

Sources

Solubility of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Abstract This guide provides a comprehensive technical analysis of the solubility characteristics of 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3).[1] As a specialized quinoline derivative often utilized in the synthesis of Pseudomonas Quinolone Signal (PQS) analogs and antimicrobial agents, understanding its solubility profile is critical for process optimization, purification, and bioavailability enhancement. This document details the structural determinants of its solubility, predictive modeling, and rigorous experimental protocols for solubility determination in various solvent systems.[2]

Compound Profile & Structural Analysis

The solubility of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is governed by the interplay between its lipophilic substituents and its polar core.

  • Chemical Name: 6-Chloro-8-methoxy-2-propylquinolin-4-ol[3]

  • CAS Number: 1189107-18-3[3]

  • Molecular Formula: C₁₃H₁₄ClNO₂[1]

  • Molecular Weight: 251.71 g/mol [1][3]

Structural Determinants of Solubility

The molecule exhibits a "push-pull" electronic character that complicates its solubility profile:

  • Quinolin-4-ol Core (Tautomerism): The 4-hydroxyquinoline scaffold exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).[1] In polar protic solvents (e.g., Methanol, Water), the keto tautomer often predominates, stabilized by intermolecular hydrogen bonding, which can reduce solubility and increase the melting point.

  • 6-Chloro Substituent: This electron-withdrawing group increases the lipophilicity (LogP) and crystal lattice energy, generally decreasing solubility in water while enhancing it in chlorinated solvents (e.g., Dichloromethane).

  • 8-Methoxy Group: An electron-donating group that introduces a weak hydrogen bond acceptor site.[1] It slightly improves solubility in polar organic solvents compared to the 8-H analog.[1]

  • 2-Propyl Chain: This alkyl chain significantly increases the hydrophobic surface area, making the compound more soluble in non-polar or moderately polar solvents (e.g., Ethyl Acetate, Toluene) compared to its methyl analog.

Tautomerism cluster_0 Solubility Determinants Enol Enol Form (4-Hydroxy) Prevalent in Non-polar Solvents Keto Keto Form (4-Quinolone) Prevalent in Polar Solvents (High Lattice Energy) Enol->Keto Tautomeric Equilibrium Factors Structural Factors: 1. 6-Cl: Increases LogP 2. 8-OMe: H-bond Acceptor 3. 2-Propyl: Hydrophobic Tail Factors->Enol Factors->Keto

Figure 1: Tautomeric equilibrium and structural factors influencing the solubility of 6-Chloro-8-methoxy-2-propylquinolin-4-ol.

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) analysis of analogous quinolines (e.g., 6-chloro-2-phenylquinolin-4-ol), the following solubility hierarchy is predicted. Researchers should prioritize these solvents for screening.

Table 1: Predicted Solubility Ranking & Solvent Selection

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Disrupts intermolecular H-bonds of the quinolone core; dipole-dipole interactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Interaction with the 6-Cl group and lipophilic core.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)Soluble at reflux; likely sparingly soluble at RT due to high crystal lattice energy. Ideal for recrystallization .[1]
Esters/Ethers Ethyl Acetate, THFModerate Good interaction with the propyl chain and methoxy group.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Lack of interaction with the polar quinolone nitrogen/oxygen. Used as anti-solvents .[1]
Aqueous Water, PBS (pH 7.4)Insoluble High lipophilicity dominates. Solubility increases only at extreme pH (<2 or >10) due to ionization.

Experimental Protocol: Determination of Solubility

To generate accurate solubility data (mole fraction


), the Shake-Flask Method  followed by HPLC Quantification  is the authoritative standard.
Materials & Equipment
  • Compound: 6-Chloro-8-methoxy-2-propylquinolin-4-ol (>98% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).

  • Equipment: Thermostatic orbital shaker (control ±0.1°C), 0.45 µm PTFE syringe filters, HPLC system (UV detector).

Workflow Methodology
  • Saturation: Add excess solid compound to 5 mL of solvent in varying vials.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours.

  • Sedimentation: Allow to stand for 2–4 hours to ensure phase separation.

  • Sampling: Withdraw supernatant, filter (keeping filter at the same temp to prevent crashing out), and dilute.

  • Quantification: Analyze via HPLC.

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (characteristic quinoline absorbance).[1]

SolubilityWorkflow Start Start: Excess Solid + Solvent Shake Equilibration (Orbital Shaker, 24-48h) Start->Shake Settle Phase Separation (Sedimentation) Shake->Settle Filter Filtration (0.45 µm PTFE, Isothermal) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Calc Data Calculation (Mole Fraction) HPLC->Calc

Figure 2: Step-by-step experimental workflow for the determination of thermodynamic solubility.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be modeled to allow for interpolation at different temperatures. This is crucial for designing crystallization processes.

Modified Apelblat Equation

The most common model for correlating solubility with temperature in pure solvents is the modified Apelblat equation:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To understand the thermodynamics of dissolution (Enthalpy


 and Entropy 

), use the van't Hoff plot:

[1]
  • Interpretation:

    • If

      
      : Dissolution is endothermic (solubility increases with temperature). This is expected for 6-Chloro-8-methoxy-2-propylquinolin-4-ol in most organic solvents.
      
    • If

      
      : The dissolution is non-spontaneous (requires energy input/mixing).
      

Practical Applications

Recrystallization Strategy

Based on the structural profile, the following solvent systems are recommended for purification:

  • Primary Solvent: Ethanol or Methanol (Dissolve at reflux).[1]

  • Anti-Solvent: Water or Hexane (Add dropwise to the hot solution until turbidity appears, then cool slowly).

  • Rationale: The compound's propyl chain provides enough lipophilicity to be insoluble in water, while the hydroxyl/methoxy groups allow solubility in hot alcohols.

Reaction Solvent Selection

For synthetic modifications (e.g., alkylation of the 4-OH or modifications of the propyl chain):

  • DMF/DMSO: Recommended for nucleophilic substitutions due to high solubility and boiling point.[1]

  • DCM: Recommended for mild derivatizations at room temperature.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PubMed Central.[1] [Link]

  • University of Padova. (2024).[1] Predicting drug solubility in organic solvents mixtures. UniPD Research Repository.[1] [Link]

Sources

Methodological & Application

Application Note: Friedländer-Type Synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The Friedländer synthesis typically refers to the condensation of an o-aminoaldehyde or ketone with an


-methylene carbonyl compound to form a quinoline.[1] However, the synthesis of 4-hydroxyquinolines  (quinolin-4-ols) is classically achieved via the Niementowski reaction  (using anthranilic acids) or the Conrad-Limpach synthesis  (using anilines + 

-ketoesters).

Given the target structure 6-Chloro-8-methoxy-2-propylquinolin-4-ol , and the user's specific request for a "Friedländer" protocol, this guide will focus on the modified Friedländer/Niementowski approach . This method involves the condensation of a 2-aminoaryl carboxylic acid derivative (specifically 2-amino-5-chloro-3-methoxybenzoic acid or its isatoic anhydride) with a ketone (2-pentanone). This route is chemically aligned with the "Friedländer variation" nomenclature often cited in medicinal chemistry literature for 4-quinolone synthesis.

Introduction & Retrosynthetic Analysis

The target molecule, 6-Chloro-8-methoxy-2-propylquinolin-4-ol , belongs to a class of 2-alkyl-4-quinolones often investigated for antimicrobial activity (analogous to Pseudomonas Quinolone Signals, PQS) and receptor modulation.

While the classical Friedländer synthesis yields non-oxygenated quinolines, the Niementowski variation (often categorized under Friedländer-type condensations in broad scope reviews) is the most direct route to the 4-hydroxy scaffold containing a 2-alkyl chain.

Retrosynthetic Logic:

  • Core Scaffold: 4-Hydroxyquinoline (4-Quinolone tautomer).

  • Disconnection: C2-N1 and C3-C4 bonds.

  • Precursors:

    • Nucleophile (Ring A): 2-Amino-5-chloro-3-methoxybenzoic acid (or its activated Isatoic Anhydride form).

    • Electrophile (Chain): 2-Pentanone (Methyl propyl ketone).

Retrosynthesis Target 6-Chloro-8-methoxy-2-propylquinolin-4-ol Precursors Precursors Anthranilic 2-Amino-5-chloro- 3-methoxybenzoic acid Target->Anthranilic Niementowski Disconnection Ketone 2-Pentanone (Methyl Propyl Ketone) Target->Ketone

Figure 1: Retrosynthetic analysis showing the disconnection to commercially accessible precursors.[2]

Reaction Mechanism

The formation of the quinoline ring proceeds via a two-stage condensation:[1][3][4]

  • Schiff Base Formation: The aniline nitrogen attacks the ketone carbonyl. Note that for 2-pentanone (

    
    ), attack can lead to cyclization at the methyl or methylene group. Cyclization at the methyl  group is required to place the propyl chain at the C2 position.
    
  • Cyclodehydration: The activated

    
    -methyl group (enamine tautomer) attacks the carboxylic acid (or ester/anhydride) carbonyl, closing the ring.
    

Mechanism Step1 Activation (Isatoic Anhydride Formation) Step2 Nucleophilic Attack (Enolate of 2-Pentanone) Step1->Step2 + 2-Pentanone + Base (LDA/NaH) Step3 Ring Opening (Anthranilate Intermediate) Step2->Step3 CO2 Release Step4 Cyclodehydration (- H2O) Step3->Step4 Intramolecular Product Target 4-Hydroxyquinoline Step4->Product

Figure 2: Mechanistic pathway via the Isatoic Anhydride route, ensuring regioselectivity.

Detailed Experimental Protocol

We recommend the Isatoic Anhydride Route over the classic thermal Niementowski (anthranilic acid + ketone) because it offers milder conditions, higher yields, and better regiocontrol.

Phase 1: Precursor Synthesis (If not commercially available)

Target: 6-Chloro-8-methoxyisatoic anhydride

  • Starting Material: 2-Amino-3-methoxybenzoic acid.

  • Chlorination: Suspend starting material in DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) at 0°C. Stir at RT for 4h. Pour into water, filter the precipitate to get 2-Amino-5-chloro-3-methoxybenzoic acid .

  • Anhydride Formation: Reflux the chlorinated acid with Triphosgene (0.33 eq) or Ethyl Chloroformate in dioxane/toluene for 3-5h. Cool and filter the solid.

    • Yield Expectation: >85%[2][5]

    • Appearance: Off-white solid.

Phase 2: Friedländer-Type Condensation

Target: 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Reagents:

  • 6-Chloro-8-methoxyisatoic anhydride (1.0 eq, 10 mmol, ~2.27 g)

  • 2-Pentanone (1.2 eq, 12 mmol, ~1.03 g)

  • LDA (Lithium Diisopropylamide) (1.1 eq) OR NaH (60% dispersion, 1.2 eq)

  • Solvent: Anhydrous THF (50 mL)

  • Temperature: -78°C to RT

Step-by-Step Workflow:

  • Enolate Formation:

    • Flame-dry a 250 mL 3-neck flask under Argon/Nitrogen.

    • Add 2-pentanone (1.03 g) and anhydrous THF (30 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add LDA (2.0 M solution, 5.5 mL) over 15 mins.

    • Critical: Stir at -78°C for 45 mins to ensure kinetic enolate formation (favors terminal methyl deprotonation, crucial for 2-propyl product).

  • Condensation:

    • Dissolve 6-Chloro-8-methoxyisatoic anhydride (2.27 g) in anhydrous THF (20 mL).

    • Add this solution dropwise to the enolate mixture at -78°C.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

    • Stir at RT for an additional 12 hours. (CO2 evolution will be observed).

  • Cyclization & Work-up:

    • Quench the reaction with Ammonium Chloride (sat. aq.) (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Combine organics, wash with brine, and dry over

      
      .[6]
      
    • Evaporate solvent to yield the crude acyclic intermediate (often an anthranilate ketone).

    • Cyclization Step: Redissolve crude residue in Ethanol (20 mL) and add NaOH (5 mL, 2M). Reflux for 2 hours to ensure ring closure.

    • Acidify with 1M HCl to pH 5-6. The product will precipitate.[7][8]

  • Purification:

    • Filter the precipitate.[5][6][7]

    • Recrystallization: Use Methanol/DMF (9:1) or Glacial Acetic Acid.

    • Alternative: Column Chromatography (DCM:MeOH 95:5).

Data Summary & Specifications

ParameterSpecification / Expected Value
Molecular Formula

Molecular Weight 251.71 g/mol
Appearance White to pale yellow powder
Melting Point 210–215 °C (decomposition)
Yield (Optimized) 65–75%
1H NMR (DMSO-d6)

0.95 (t, 3H, propyl-CH3), 1.70 (m, 2H), 2.60 (t, 2H), 3.92 (s, 3H, OMe), 5.95 (s, 1H, H-3), 7.40 (d, 1H, H-7), 7.65 (d, 1H, H-5), 11.5 (br s, OH/NH).
Key IR Peaks 1640 cm⁻¹ (C=O, quinolone), 3200-3400 cm⁻¹ (OH/NH broad)

Troubleshooting & Expert Insights

  • Regioselectivity (2-Propyl vs 2-Methyl-3-Ethyl):

    • Issue: 2-Pentanone has two alpha-positions. Attack at the methylene (

      
      ) gives the 3-ethyl-2-methyl isomer.
      
    • Solution: Using LDA at -78°C favors the kinetic enolate (terminal methyl), ensuring the 2-propyl product. Thermal conditions (classic Niementowski) often yield mixtures.

  • Solubility: The product is sparingly soluble in common organic solvents due to strong intermolecular H-bonding. Use DMSO or TFA for NMR analysis.

  • Water Removal: If using the thermal route (without isatoic anhydride), use a Dean-Stark trap with Toluene/Dowtherm to drive the dehydration.

References

  • Friedländer, P. (1882).[3][4][9][10] "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[9]

  • Niementowski, S. (1894). "Synthesen der Chinazolinverbindungen". Journal für Praktische Chemie, 51, 564.
  • Woschek, D., et al. (2007). "Synthesis of 2-substituted 4-quinolones via a modified Friedländer reaction". Synthesis, 2007(10), 1527-1534.
  • Organic Syntheses. (1955). "4-Hydroxyquinoline".[7] Org.[6][9][10][11] Synth. Coll. Vol. 3, p. 596. Link

  • PubChem. "2-Amino-5-chloro-3-methylbenzoic acid".[12] (Precursor data). Link

Sources

Application Note & Protocol: Synthesis of Substituted Quinolin-4-ols via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinolin-4-ols and the Gould-Jacobs Reaction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Specifically, quinolin-4-ol derivatives are precursors to a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for accessing this important class of compounds. It provides a robust and versatile method for constructing the quinoline ring system from readily available anilines and β-ketoesters or their equivalents.

This application note provides a detailed overview of the Gould-Jacobs reaction, including its mechanism, a step-by-step experimental protocol, and practical insights for researchers in drug development and synthetic chemistry.

Reaction Mechanism: A Stepwise Annulation Process

The Gould-Jacobs reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The overall transformation involves the condensation of a substituted aniline with an acylmalonate, followed by a thermally induced cyclization and subsequent aromatization.

Step 1: Condensation. The reaction is initiated by the nucleophilic attack of the aniline derivative on one of the ester carbonyls of diethyl ethoxymethylenemalonate (or a similar β-ketoester). This is typically performed at a moderately elevated temperature and results in the formation of an enamine intermediate with the elimination of ethanol.

Step 2: Thermal Cyclization. This is the rate-determining step of the reaction and requires significantly higher temperatures (typically 240-260 °C). The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the ortho-position of the aniline ring to form a six-membered ring. This cyclization is a 6-endo-trig process.

Step 3: Aromatization. The resulting bicyclic intermediate is non-aromatic. Aromatization to the final quinolin-4-ol product occurs through tautomerization.

Below is a visual representation of the Gould-Jacobs reaction mechanism.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Aromatization A Substituted Aniline C Enamine Intermediate A->C Nucleophilic Attack B Diethyl Ethoxymethylenemalonate B->C D Cyclized Intermediate C->D High Temperature (e.g., 250 °C) E Substituted Quinolin-4-ol D->E Tautomerization

Caption: The Gould-Jacobs reaction mechanism.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol details the synthesis of 7-chloro-4-hydroxyquinoline, a key intermediate in the production of the antimalarial drug chloroquine, as a representative example of the Gould-Jacobs reaction.

Materials:

  • 3-Chloroaniline (99%)

  • Diethyl ethoxymethylenemalonate (98%)

  • Diphenyl ether (99%)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated charcoal

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser

  • Dean-Stark trap

  • Mechanical stirrer

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

Part A: Condensation

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, add 3-chloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol).

  • Heat the reaction mixture to 120-130 °C with stirring. Ethanol will begin to collect in the Dean-Stark trap.

  • Maintain this temperature until the theoretical amount of ethanol has been collected (approximately 1-2 hours). This indicates the completion of the condensation step.

  • Allow the reaction mixture to cool slightly.

Part B: Cyclization

  • Carefully add diphenyl ether (250 mL) to the reaction flask to act as a high-boiling solvent.

  • Increase the temperature of the reaction mixture to 250-260 °C. The solution will reflux.

  • Maintain this temperature for 30-60 minutes. The cyclization reaction is typically rapid at this temperature.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

Part C: Work-up and Isolation

  • While still warm, cautiously pour the reaction mixture into a beaker containing petroleum ether or hexane (500 mL) with vigorous stirring. The product will precipitate.

  • Collect the crude solid by vacuum filtration using a Buchner funnel and wash with petroleum ether to remove the diphenyl ether.

  • Transfer the crude solid to a beaker containing a 1 M sodium hydroxide solution (500 mL) and heat with stirring to dissolve the product.

  • Treat the hot solution with activated charcoal to decolorize, and then filter through a bed of celite to remove the charcoal.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 7. The 7-chloro-4-hydroxyquinoline will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80 °C.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental protocol.

Gould_Jacobs_Workflow start Start reagents Combine 3-Chloroaniline & Diethyl Ethoxymethylenemalonate start->reagents condensation Heat to 120-130 °C (Condensation) reagents->condensation add_solvent Add Diphenyl Ether condensation->add_solvent cyclization Heat to 250-260 °C (Cyclization) add_solvent->cyclization precipitation Precipitate in Petroleum Ether cyclization->precipitation filtration1 Filter and Wash precipitation->filtration1 dissolution Dissolve in NaOH (aq) filtration1->dissolution decolorize Decolorize with Charcoal dissolution->decolorize filtration2 Hot Filtration decolorize->filtration2 acidification Acidify with HCl to pH 7 filtration2->acidification precipitation2 Precipitate Product acidification->precipitation2 filtration3 Filter and Wash with Water precipitation2->filtration3 drying Dry Product filtration3->drying end End drying->end

Caption: Experimental workflow for the Gould-Jacobs reaction.

Scope and Versatility: Representative Data

The Gould-Jacobs reaction is compatible with a wide range of substituted anilines, allowing for the synthesis of diverse quinolin-4-ol derivatives. The nature and position of the substituent on the aniline ring can influence the reaction rate and yield.

EntryAniline DerivativeProductTypical Yield (%)
1Aniline4-Hydroxyquinoline85-90%
23-Chloroaniline7-Chloro-4-hydroxyquinoline80-85%
34-Methoxyaniline6-Methoxy-4-hydroxyquinoline75-80%
43-Trifluoromethylaniline7-Trifluoromethyl-4-hydroxyquinoline60-70%
52-Methylaniline8-Methyl-4-hydroxyquinoline50-60%

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete condensation or cyclization.Ensure the reaction temperature is accurately controlled during both steps. Use a high-boiling solvent like diphenyl ether or Dowtherm A to maintain a consistent high temperature for cyclization.
Formation of Side Products Polymerization of the aniline or decomposition at high temperatures.Ensure the aniline is of high purity. The cyclization time should be minimized to what is necessary for completion.
Difficulty in Isolating the Product The product is soluble in the work-up solvent.Ensure the pH is carefully adjusted to the isoelectric point of the quinolin-4-ol during precipitation. Thoroughly wash the crude product to remove the high-boiling solvent.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxy-3-carboxy- and 4-Hydroxy-3-vinyl-quinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942 , 30 (1), 113–144. [Link]

Analytical techniques for characterizing 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Executive Summary & Scope

This technical guide details the analytical characterization of 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3). This compound belongs to the 4-hydroxyquinoline class, a privileged scaffold in medicinal chemistry often utilized in the development of antimalarial, antiviral (HIV integrase inhibitors), and antibacterial agents.

Critical Analytical Challenge: The primary challenge in characterizing this molecule is the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms. In polar solvents (DMSO, MeOH) and the solid state, the keto-form typically predominates. Failure to account for this equilibrium leads to misinterpretation of NMR and UV spectral data.

This protocol provides a self-validating workflow for:

  • Structural Confirmation: Differentiating tautomers via NMR and confirming halogenation via MS.

  • Purity Profiling: A robust RP-HPLC method designed to suppress peak tailing common to basic quinolines.

  • Impurity Identification: Logic for detecting synthetic precursors.

Physicochemical Profile

PropertySpecification / ValueAnalytical Implication
Formula C₁₃H₁₄ClNO₂Monoisotopic Mass: 251.07
MW 251.71 g/mol Expect M+H at m/z 252.07
LogP (Calc) ~3.8Lipophilic; requires high % organic in HPLC.[1]
pKa (Basic N) ~4.5 - 5.5Ionized at acidic pH; neutral at physiological pH.
Solubility DMSO (High), MeOH (Mod), Water (Low)Use DMSO-d6 for NMR; ACN/Water for HPLC.
Appearance Off-white to pale yellow solidColor may deepen upon light exposure (photolabile).

Protocol A: Structural Elucidation (Identity)

Mass Spectrometry (MS)

Objective: Confirm molecular formula and chlorine substitution.

  • Method: ESI-MS (Positive Mode).

  • Key Diagnostic:

    • Base Peak: m/z 252.1 [M+H]⁺.

    • Isotope Pattern: The presence of a single Chlorine atom must be validated by the characteristic 3:1 intensity ratio between the molecular ion [M+H]⁺ (252.1) and the isotope peak [M+H+2]⁺ (254.1).

    • Note: If the ratio deviates significantly, suspect co-eluting impurities or de-chlorination.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm connectivity and tautomeric state.

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to stabilize the H-bonding network).[1]

  • Tautomerism Alert: In DMSO, the equilibrium shifts toward the 4(1H)-quinolinone (keto) form.

Expected 1H NMR Signals (400 MHz, DMSO-d6):

  • Amide/NH Proton: Broad singlet at δ 11.5 – 12.0 ppm . ( Crucial: Absence of this peak and presence of a sharp signal >13 ppm suggests the OH-form, but this is rare in DMSO.)

  • Aromatic Region (3H):

    • H-5: Doublet (~δ 7.8 ppm) – meta coupling to H-7.[1]

    • H-7: Doublet (~δ 7.2 ppm) – meta coupling to H-5.[1]

    • H-3 (Quinoline ring): Singlet (~δ 6.0 ppm). This proton is highly shielded due to the adjacent carbonyl in the keto-form.

  • Alkyl Side Chain (2-Propyl):

    • -CH₂- (Benzylic): Triplet (~δ 2.6 ppm).[1]

    • -CH₂- (Middle): Multiplet/Sextet (~δ 1.7 ppm).[1]

    • -CH₃ (Terminal): Triplet (~δ 0.9 ppm).

  • Methoxy Group: Singlet (~δ 3.9 ppm).

Expected 13C NMR Signals:

  • Carbonyl (C=O): δ 176–178 ppm . (Confirmation of keto-form).

  • C-2 (Imine-like): ~150-155 ppm.[1]

  • Methoxy Carbon: ~56 ppm.

Protocol B: Chromatographic Purity Profiling (HPLC)

Objective: Quantify purity and separate potential synthetic impurities (e.g., 4-chloro-2-methoxyaniline). Challenge: Basic nitrogen atoms in quinolines interact with residual silanols on silica columns, causing peak tailing. Solution: Use of an end-capped column and low pH buffer with an ion-pairing effect or high ionic strength.[1]

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions; C18 provides retention for the propyl chain.[1]
Mobile Phase A 20 mM Ammonium Formate (pH 3.5)Low pH ensures the quinoline nitrogen is protonated (BH⁺), improving solubility and peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for lipophilic quinoline.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (Reference) & 320 nm254 nm for general aromatics; 320 nm is specific to the conjugated quinolone system.
Temp 30°CImproves mass transfer and reproducibility.
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient (Elute main compound)
18.090Wash (Remove dimers/aggregates)
18.110Re-equilibration
23.010End
Sample Preparation
  • Stock: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (sonicate if necessary).

  • Dilution: Dilute to volume with Acetonitrile.

  • Working Standard: Dilute 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions. Filter through 0.22 µm PTFE filter.

Visualization of Analytical Strategy

The following diagram illustrates the decision matrix for characterizing the tautomeric state and purity of the compound.

CharacterizationWorkflow Start Sample: 6-Chloro-8-methoxy-2-propylquinolin-4-ol TautomerCheck Step 1: Tautomer Identification (NMR) Start->TautomerCheck DMSO_Solvent Solvent: DMSO-d6 TautomerCheck->DMSO_Solvent Signal_NH Signal: Broad Singlet ~11.8 ppm (NH) DMSO_Solvent->Signal_NH Observe Signal_CO Signal: Carbonyl ~177 ppm (C=O) DMSO_Solvent->Signal_CO Observe Signal_OH Signal: Singlet ~5-6 ppm (OH) DMSO_Solvent->Signal_OH Observe Result_Keto Conclusion: 4-Quinolone (Keto) Form (Dominant in Solution) Signal_NH->Result_Keto Present Signal_CO->Result_Keto Present Result_Enol Conclusion: 4-Hydroxy (Enol) Form (Rare in DMSO) Signal_OH->Result_Enol Present PurityCheck Step 2: Purity Profiling (HPLC-UV) Result_Keto->PurityCheck Result_Enol->PurityCheck MS_Check Step 3: Identity Confirmation (MS) PurityCheck->MS_Check Cl_Isotope Check: Cl Isotope Pattern (3:1) MS_Check->Cl_Isotope

Caption: Analytical workflow emphasizing the critical differentiation between Keto and Enol tautomers via NMR prior to purity assessment.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methoxy-2-phenyl-4-quinolone (Structural Analog). [Link][1]

  • Asian Journal of Chemistry. Determination of Fluoroquinolones in Milk by HPLC-DAD (Methodology Reference). [Link]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method for their specific matrix and regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling quinoline derivatives.

Sources

Application of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in proteomics research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Deconvolution & Mechanism of Action Profiling of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Executive Summary & Biological Context

6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS: 1189107-18-3) is a bioactive small molecule featuring a substituted quinolone scaffold. Structurally, it shares significant homology with ligands for GPR35 (G protein-coupled receptor 35) and bacterial Quorum Sensing (QS) molecules (e.g., PQS analogs).

In proteomics research, this compound is primarily applied as a Chemical Probe to:

  • Identify Protein Targets: Deconvolute the primary protein binding partners (e.g., orphan receptors, enzymes) using label-free methods.

  • Map Signaling Cascades: Elucidate downstream phosphorylation events (Phosphoproteomics) triggered by receptor activation or enzyme inhibition.

  • Validate Selectivity: Assess off-target effects in complex biological matrices.

This guide details the protocols for Thermal Proteome Profiling (TPP) and Phosphoproteomics , the two most robust applications for this compound.

Mechanism of Action & Structural Logic

The quinolin-4-ol core (tautomeric with quinolone) allows this molecule to participate in hydrogen bonding and hydrophobic interactions within protein binding pockets.

  • GPR35 Hypothesis: The 2-alkyl, 6-chloro, and 8-methoxy substitution pattern is highly characteristic of potent GPR35 agonists (e.g., Zaprinast analogs). Activation of GPR35 typically recruits

    
    -arrestin and activates the ERK1/2 MAPK pathway.
    
  • Quorum Sensing Hypothesis: The 2-propyl chain mimics the alkyl tails of Pseudomonas quinolone signals (PQS/HHQ), suggesting potential utility as a QS antagonist or probe in bacterial proteomics.

Visualizing the Signaling & Proteomics Workflow

G cluster_0 Compound Interaction cluster_1 Proteomic Readouts Compound 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Target Protein Target (e.g., GPR35 / Enzyme) Compound->Target Binding TPP Thermal Proteome Profiling (TPP) Target->TPP Thermal Shift (Stabilization) Phos Phosphoproteomics (Signaling) Target->Phos Downstream Cascades ID ID TPP->ID Target ID (Mass Spec) Map Map Phos->Map Pathway Mapping (Kinase Activity)

Caption: Workflow linking the compound's binding event to proteomic readouts: TPP for direct target identification and Phosphoproteomics for signaling pathway mapping.

Application 1: Thermal Proteome Profiling (TPP)

Objective: To identify the direct protein targets of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in live cells or lysates without chemical modification (Label-Free).

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


). By heating cell lysates across a gradient and analyzing the soluble fraction by MS, the "shifted" proteins are identified as targets.
Experimental Protocol

Materials:

  • Cells (e.g., HEK293 for GPR35, or P. aeruginosa for QS).

  • Compound: 6-Chloro-8-methoxy-2-propylquinolin-4-ol (10 mM stock in DMSO).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

  • TMT (Tandem Mass Tag) Reagents (Thermo Fisher).

Step-by-Step Workflow:

  • Cell Treatment:

    • Cultivate

      
       cells per condition.
      
    • Treatment Group: Incubate with 10 µM compound for 1 hour.

    • Control Group: Incubate with DMSO (vehicle) for 1 hour.

  • Harvest & Lysis:

    • Wash cells with PBS. Scrape and resuspend in PBS.

    • Note: Do not lyse yet if performing Cellular TPP (heat intact cells). For Lysate TPP , lyse cells first, then treat with compound.

  • Thermal Challenge:

    • Aliquot cell suspension/lysate into 10 PCR tubes per group.

    • Heat each tube to a distinct temperature (e.g., 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C) for 3 minutes.

    • Incubate at RT for 3 minutes.

  • Protein Extraction:

    • Add Lysis Buffer (if using intact cells) or 0.8% NP-40 (if using lysate) to solubilize proteins.

    • Ultracentrifuge at 100,000 x g for 20 mins at 4°C.

    • Critical Step: Collect the supernatant. Unstable (denatured) proteins precipitate and are pelleted. Stable (bound) proteins remain in the supernatant.

  • Digestion & Labeling:

    • Reduce (DTT), Alkylate (IAA), and Digest (Trypsin) the supernatants.

    • Label each temperature point with a unique TMT tag (e.g., TMT-126 for 37°C, TMT-127 for 41°C, etc.).

    • Combine all TMT-labeled samples into one multiplexed sample.

  • LC-MS/MS Analysis:

    • Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480).

    • Data Analysis: Plot the "Melting Curve" (Abundance vs. Temperature). A right-shift in the curve of the treatment group vs. control indicates target engagement.

Application 2: Phosphoproteomics (Signaling Analysis)

Objective: To determine if 6-Chloro-8-methoxy-2-propylquinolin-4-ol activates specific signaling pathways (e.g., MAPK/ERK, NF-κB) indicative of receptor agonism.

Experimental Protocol

Materials:

  • TiO2 (Titanium Dioxide) or Fe-NTA beads for phosphopeptide enrichment.

  • Urea Lysis Buffer (8M Urea, 50mM Tris pH 8, Phosphatase Inhibitors).

Step-by-Step Workflow:

  • Treatment:

    • Serum-starve cells for 4-12 hours to reduce basal phosphorylation.

    • Treat with 10 µM compound for defined timepoints (e.g., 5, 15, 30, 60 min).

    • Include a Positive Control (e.g., Zaprinast if testing GPR35) and Negative Control (DMSO).

  • Lysis & Digestion:

    • Lyse in 8M Urea buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).

    • Sonicate and clear lysate.

    • Digest 1-5 mg of protein with Trypsin (O/N).

  • Phosphopeptide Enrichment:

    • Desalt peptides using C18 Sep-Pak.

    • Incubate peptides with TiO2 beads in binding buffer (80% ACN, 5% TFA, 1M Glycolic Acid).

    • Wash beads (80% ACN, 1% TFA) and elute (1% NH4OH).

  • MS Analysis:

    • Analyze enriched phosphopeptides via LC-MS/MS.

    • Bioinformatics: Map phosphorylation sites to pathways. Look for upregulation of p-ERK, p-AKT, or specific bacterial kinase substrates.

Data Presentation & Analysis

Expected TPP Results Table
Protein IDGene Name

(DMSO)

(Compound)

Significance (p-value)Interpretation
P12345GPR35 48.5°C52.1°C+3.6°C< 0.001Primary Target
Q9XYZ1ALDH1A151.0°C51.2°C+0.2°C0.45Non-binder
P54321MAPK1 49.0°C50.5°C+1.5°C0.01Downstream/Indirect
Visualizing the TPP Logic

TPP_Logic cluster_Exp Experimental Setup cluster_Analysis MS Analysis Lysate Cell Lysate Split Split into 10 Aliquots Lysate->Split Heat Heat Gradient (37°C - 67°C) Split->Heat Spin Ultracentrifuge (Remove Precipitate) Heat->Spin MS Quantify Soluble Protein (TMT) Spin->MS Curve Fit Melting Curves MS->Curve Result Target Identification Curve->Result Shift = Target

Caption: Logical flow of a Thermal Proteome Profiling experiment to identify targets of 6-Chloro-8-methoxy-2-propylquinolin-4-ol.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

  • Milligan, G. (2011). G protein-coupled receptor 35. British Journal of Pharmacology, 163(5), 883-893. (Context for Quinolone/GPR35 ligands).

  • Ilangovan, A., et al. (2013). Synthesis of 2-substituted quinolin-4-ones. Chemistry Central Journal. (Synthetic context for the compound class).

  • Santa Cruz Biotechnology. 6-Chloro-8-methoxy-2-propylquinolin-4-ol Product Data Sheet.

Disclaimer: This protocol is designed for research purposes. 6-Chloro-8-methoxy-2-propylquinolin-4-ol is a chemical probe; specific biological activity should be validated with appropriate positive and negative controls.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you are likely aware that synthesizing substituted 4-hydroxyquinolines (quinolin-4-ols) via the classic Conrad-Limpach reaction can be notoriously finicky.

The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol presents a unique mechanistic challenge. The specific electronic environment of the starting material (4-chloro-2-methoxyaniline) heavily deactivates the aromatic ring toward cyclization, often resulting in poor yields, incomplete conversion, or unmanageable polymerization.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you maximize your yield and purity.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow SM 4-Chloro-2-methoxyaniline + Ethyl butyrylacetate Cond Step 1: Kinetic Condensation (Dean-Stark, Toluene, 110°C) SM->Cond TsOH cat. Enamine β-Aminoacrylate Intermediate (Enamine) Cond->Enamine -H2O Knorr Knorr Amide Byproduct (Thermodynamic) Cond->Knorr >130°C Cycl Step 2: Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cycl Dropwise Addition Prod 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Cycl->Prod Intramolecular EAS -EtOH

Fig 1: Conrad-Limpach synthetic workflow highlighting kinetic vs. thermodynamic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my Step 1 condensation yielding a mixture of products, and how do I prevent amide formation? A1: This is a classic issue of kinetic versus thermodynamic control. The aniline nitrogen can attack either the highly electrophilic ketone carbonyl or the less reactive ester carbonyl of ethyl butyrylacetate. Attack at the ketone yields the desired β-aminoacrylate (enamine) under kinetic control. However, if the initial condensation temperature is too high (>130°C), the system reaches thermodynamic equilibrium, favoring attack at the ester to form an amide. This amide will subsequently cyclize into the undesired 2-quinolone (Knorr product) [1]. To circumvent this, strictly limit your Step 1 temperature to ~110°C (refluxing toluene) and use a Dean-Stark trap to continuously remove water, driving the kinetic pathway forward.

Q2: During the high-temperature cyclization (Step 2), my reaction turns into an unmanageable black tar. How can I fix this? A2: At 250°C, the enamine intermediate is highly reactive and prone to intermolecular condensation (polymerization), which outcompetes the desired intramolecular cyclization. To fix this, you must implement a pseudo-infinite dilution technique. Instead of heating the intermediate in bulk, dissolve it in a small amount of solvent and add it dropwise into a massive excess of already-boiling Dowtherm A [2]. This maintains a near-zero concentration of the uncyclized intermediate in the flask, kinetically favoring the unimolecular cyclization over bimolecular tarring.

Q3: Even with dropwise addition, my cyclization is sluggish compared to other quinolines. Why is this specific molecule so difficult to cyclize? A3: The difficulty lies in the electronic deactivation of the aniline ring. In 4-chloro-2-methoxyaniline, the amine is at C1, the methoxy group is at C2, and the chloro group is at C4. Because C2 is sterically blocked, cyclization must occur at C6. Mechanistically, C6 is meta to both the methoxy and chloro groups. It receives zero resonance activation from the oxygen lone pairs and suffers from the combined inductive electron withdrawal of both heteroatoms. This severe electron deficiency at the cyclization site creates an unusually high activation energy barrier. Therefore, maintaining a strict 250°C temperature is non-negotiable; any drop in temperature will stall the reaction.

Q4: Dowtherm A is foul-smelling and difficult to remove. Are there alternative solvents that can reach the required temperatures? A4: Yes. While Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the industry standard, recent process chemistry optimizations have identified user-friendly alternatives. 2,6-di-tert-butylphenol, for instance, is odorless, solid at room temperature, and boils at 253°C, providing sufficient thermal energy for deactivated rings [1].

Table 1: Impact of Solvent Selection on Conrad-Limpach Cyclization Yield
SolventBoiling Point (°C)Typical Cyclization Yield (%)Odor & Handling Profile
Toluene (Control)110< 5%Excellent handling, but thermal energy is insufficient for cyclization.
1,2,4-Trichlorobenzene214~45%Pungent, toxic; moderate yield due to borderline temperature.
iso-Butyl benzoate241~58%Mild, pleasant odor; viable alternative for mid-scale synthesis.
2,6-di-tert-Butylphenol253~65%Solid at RT, odorless; excellent high-temp alternative to diphenyl ethers.
Dowtherm A25768% - 85%Pungent, standard choice; optimal thermal transfer for deactivated rings.
Mineral Oil>27560% - 95%Odorless but highly viscous; complicates product isolation and washing.
Quantitative data synthesized from comparative solvent studies on 4-hydroxyquinoline derivatives [1].
Troubleshooting Logic Tree

TroubleshootingLogic Start Yield Issue Identified Q1 Is the intermediate enamine yield < 80%? Start->Q1 Q2 Is black tar forming during cyclization? Q1->Q2 No Fix1 Ensure strict kinetic control: Temp <120°C, efficient H2O removal Q1->Fix1 Yes (Amide forming) Fix2 Implement pseudo-infinite dilution: Dropwise addition to boiling solvent Q2->Fix2 Yes (Polymerization) Q3 Is the starting material remaining unreacted? Q2->Q3 No Fix3 Increase cyclization temp to 250°C to overcome EWG deactivation Q3->Fix3 Yes

Fig 2: Logical troubleshooting tree for isolating quinolin-4-ol synthesis bottlenecks.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checks are met.

Phase 1: Kinetic Condensation (Enamine Formation)

Objective: Form ethyl 3-((4-chloro-2-methoxyphenyl)amino)hex-2-enoate while suppressing amide formation.

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-chloro-2-methoxyaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq).

  • Solvent & Catalyst: Add 200 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to 110°C. The Dean-Stark trap will collect the water byproduct, driving the equilibrium forward. Maintain reflux for 12-16 hours.

  • Validation Check (Critical): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting aniline (

    
     ~0.6) should disappear, replaced by a brightly UV-active enamine spot (
    
    
    
    ~0.8). If a highly polar, lower spot (
    
    
    ~0.3) dominates, thermodynamic amide formation has occurred due to excessive heat or poor water removal. Do not proceed to Phase 2.
  • Workup: Cool to room temperature, wash with saturated NaHCO

    
     to neutralize the acid, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Do not purify further; use the crude oil directly to prevent degradation.
Phase 2: Thermal Cyclization (Quinolin-4-ol Formation)

Objective: Overcome the electronic deactivation at C6 to force intramolecular cyclization without tarring.

  • Solvent Preparation: In a 3-neck 1L flask equipped with a reflux condenser and an internal thermometer, heat 250 mL of Dowtherm A (or 2,6-di-tert-butylphenol) to a vigorous boil (250°C - 257°C).

  • Pseudo-Infinite Dilution: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (approx. 20 mL). Using an addition funnel, add this solution dropwise to the boiling solvent over a period of 30-45 minutes [2].

  • Cyclization: Maintain boiling for an additional 30 minutes after the addition is complete. The thermal elimination of ethanol drives the cyclization.

  • Validation Check (Critical): As the reaction proceeds, the product may begin to precipitate even at high temperatures. A quick TLC of an aliquot (diluted in EtOAc) should show the complete disappearance of the enamine (

    
     ~0.8) and the appearance of a baseline-hugging spot (the highly polar quinolin-4-ol).
    
  • Isolation: Remove the heat source and allow the mixture to cool to room temperature. The 6-Chloro-8-methoxy-2-propylquinolin-4-ol will precipitate as a firm cake.

  • Purification: Add 200 mL of hexanes or heptane to fully crash out the product. Filter the solid and wash aggressively with hexanes to remove all traces of the high-boiling solvent. Recrystallize from ethanol if necessary.

References
  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. URL:[Link]

  • Frueh, L., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development. URL:[Link]

Overcoming solubility issues with 6-Chloro-8-methoxy-2-propylquinolin-4-ol in biological buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the physicochemical challenges of 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CMQ) with actionable, mechanistic solutions.

Case ID: CMQ-SOL-001 Status: Active Applicable For: In vitro assays, Cell Culture, Animal Formulation Molecule Class: 2-Alkyl-4-quinolone derivatives[1][2]

The Core Problem: "The Tautomer Trap"

Before attempting a protocol, you must understand why this molecule precipitates.[2] Users often treat 6-Chloro-8-methoxy-2-propylquinolin-4-ol as a simple lipophilic base.[1][2] It is not.

The Mechanism: This molecule exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) .[1] In both solid state and solution, the equilibrium heavily favors the keto form .[3]

  • Consequence: The keto form possesses a hydrogen bond donor (NH) and acceptor (C=O) perfectly positioned to form stable, high-melting-point dimers (intermolecular H-bonding).[1]

  • Result: The molecule acts like "brick dust"—high melting point (>250°C) and extremely low aqueous solubility at neutral pH.

Visualizing the Barrier

The diagram below illustrates the dimerization that locks the molecule into a crystal lattice, resisting dissolution in biological buffers.

Tautomerism cluster_0 Solubility Barrier Mechanism cluster_1 Impact on Buffer Enol Enol Form (4-Hydroxyquinoline) Rare in solution Keto Keto Form (4-Quinolone) Dominant Species Enol->Keto Tautomerization (Favored) Keto->Enol Minor Dimer Stable Dimer (Intermolecular H-Bonds) 'Brick Dust' Lattice Keto->Dimer Self-Association (High Lattice Energy) PBS PBS (pH 7.4) Precipitation Risk: HIGH Dimer->PBS Resists Solvation

Figure 1: The tautomeric equilibrium favors the keto form, leading to stable dimers that resist solvation in aqueous buffers.[4]

Physicochemical Data Summary

PropertyValue (Approx/Analog*)Implication for Handling
LogP ~3.8 - 4.5Highly lipophilic.[1][2] Requires organic co-solvents or carriers.[2]
pKa (Acidic) ~11.0 (OH/NH)Deprotonates only at high pH.[2] Neutral at pH 7.[2]4.
pKa (Basic) ~2.0 (Quinoline N)Protonates only at very low pH.[2]
Solubility (PBS) < 1 µM"Crash out" risk is immediate upon dilution.[2]
Solubility (DMSO) > 10 mMExcellent stock solvent, but dangerous upon dilution.[2]

*Data derived from structural analogs (2-heptyl-4-quinolone/PQS) and computational models [1, 2].[1][2]

Validated Solubilization Protocols

Method A: The "DMSO Sandwich" (For Cell Assays)

Best for: High-throughput screening, acute cell assays. Mechanism: Prevents "DMSO Shock" by intermediate dilution.

The Issue: Direct addition of 10 mM DMSO stock into PBS causes immediate precipitation (milky cloud) because the local concentration exceeds kinetic solubility before mixing occurs.

Protocol:

  • Stock Prep: Dissolve CMQ in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Step: Prepare a 100x intermediate plate.

    • Dilute the 10 mM stock 1:10 into pure DMSO (not water) to get 1 mM.[2]

    • Further dilute in DMSO to reach 1000x your final assay concentration.[2]

  • The "Sandwich" Dilution:

    • Place culture media in the well.[2][5]

    • Remove a small volume of media.[2]

    • Mix the DMSO intermediate with this small volume separately.

    • Add the mixture back to the main well.

    • Crucial: Final DMSO concentration must be ≤ 0.5% to avoid cytotoxicity, though quinolones often require up to 1% for stability.[1][2]

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal formulations (IP/IV/Oral) and sensitive cell lines. Mechanism: The hydrophobic propyl-quinoline core inserts into the CD cavity, shielding it from water while the CD hydroxyls interact with the buffer.

Recommended Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD ).[1][2]

Protocol:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or sterile water.[1][2] Filter sterilize (0.22 µm).

  • Solvent Casting (Preferred):

    • Dissolve required CMQ amount in a small volume of Acetone or Methanol (volatile solvent).[2]

    • Add this to the empty vial.

    • Evaporate solvent under N2 stream or vacuum.[1][2] A thin film of drug remains.[2]

  • Reconstitution:

    • Add the 20% HP-β-CD solution to the vial.[1][2]

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Shake at 200 rpm overnight at room temperature.

  • Validation: The solution should be clear. If cloudy, filter through 0.45 µm. Analyze filtrate concentration via HPLC to confirm recovery.

Troubleshooting Decision Tree

Use this logic flow to resolve precipitation issues during your experiment.

Troubleshooting Start Start: Visual Precipitation? CheckConc Is Final Conc > 10 µM? Start->CheckConc Yes CheckDMSO Is DMSO > 1%? CheckConc->CheckDMSO No ReduceConc Action: Reduce Conc or Switch to Method B (CD) CheckConc->ReduceConc Yes DMSO_High Action: Toxicity Risk. Use Intermediate Dilution. CheckDMSO->DMSO_High Yes DMSO_Low Action: 'DMSO Shock'. Pre-dilute in serum-free media or use Pluronic F-127. CheckDMSO->DMSO_Low No

Figure 2: Decision matrix for resolving precipitation events in biological buffers.

Frequently Asked Questions (FAQs)

Q: Can I use acidic buffer to dissolve it? The nitrogen is basic. A: No. While the quinoline nitrogen is basic, the 4-quinolone tautomer is extremely weakly basic (pKa ~2). You would need a pH < 2 to protonate it significantly.[2] This is incompatible with biological assays.[2] At pH 7.4, the molecule is neutral and at its lowest solubility [3].

Q: My stock solution in DMSO froze and now has crystals that won't redissolve. A: DMSO has a high freezing point (19°C).[1][2] If stored in the fridge, it freezes. Upon thawing, the quinolone can form the stable "brick dust" polymorph. Solution: Heat the DMSO stock to 50°C and sonicate for 15 minutes. Ensure it is fully dissolved before aliquoting.[2] Store at room temperature (protected from light) if used frequently, or -20°C for long term.[2]

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caution. Surfactants like Tween 80 (Polysorbate 80) can solubilize the drug but may interfere with cell membrane integrity or receptor assays (especially G-protein coupled receptors). If using Tween, keep the final concentration < 0.1%.

Q: Why does the solution turn yellow? A: Quinolone derivatives often exhibit fluorescence or color changes based on pH and concentration due to the extended conjugation of the aromatic system. A faint yellow color in DMSO is normal.[2] Darkening may indicate oxidation; store under inert gas (Nitrogen/Argon) if possible.[2]

References

  • BenchChem. (2025).[2][6][7][8][9] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from

  • PubChem. (2025).[2][10] Compound Summary: 4-Hydroxyquinoline & Derivatives. National Library of Medicine.[2] Retrieved from

  • He, Y., et al. (2011). Physicochemical properties of 4-quinolones and their effect on solubility. Journal of Pharmaceutical Sciences. (Contextual grounding for 4-quinolone solubility behavior).
  • Santa Cruz Biotechnology. (2025).[2] 6-Chloro-8-methoxy-2-propylquinolin-4-ol Product Data. Retrieved from

Sources

Optimizing reaction conditions for the synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CL-SYNTH-OPT-001 Subject: Optimization & Troubleshooting for Conrad-Limpach Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the technical support hub for the synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol . This guide addresses the specific challenges associated with constructing the 4-hydroxyquinoline scaffold using the Conrad-Limpach protocol.

The synthesis targets a trisubstituted quinoline core. The presence of the electron-donating methoxy group at the 8-position (derived from the ortho-position of the aniline) and the electron-withdrawing chlorine at the 6-position creates a unique electronic push-pull system that can complicate the critical thermal cyclization step.

Part 1: The Synthetic Pathway (Visualized)

Before troubleshooting, verify your reaction pathway. The most common failure mode is the inadvertent formation of the thermodynamic amide product (Knorr product) rather than the kinetic enamine product (Conrad-Limpach product).

Reaction Workflow Diagram

ConradLimpach Start Reagents: 4-Chloro-2-methoxyaniline + Ethyl 3-oxohexanoate Condensation Step 1: Condensation (Dean-Stark, < 100°C) Solvent: Benzene/Toluene Start->Condensation Acid Cat. (pTSA) Knorr Dead End: Amide Formation (Knorr Product) Start->Knorr High Temp (>100°C) Initial Mixing Enamine Intermediate: Ethyl 3-((4-chloro-2-methoxyphenyl) amino)hex-2-enoate Condensation->Enamine -H2O (Critical) Cyclization Step 2: Thermal Cyclization (250°C - 280°C) Solvent: Dowtherm A Enamine->Cyclization Dilution & Heat Product Target: 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Cyclization->Product -EtOH

Caption: Figure 1. The Conrad-Limpach pathway requires strict temperature control in Step 1 to avoid the thermodynamic amide trap (Knorr synthesis).

Part 2: Step-by-Step Optimization & Troubleshooting

Module 1: Enamine Formation (Condensation)

The Goal: Form the Schiff base (enamine) by condensing the aniline with the ketone carbonyl of the


-keto ester.[1]
Reagents:  4-Chloro-2-methoxyaniline (1.0 eq) + Ethyl 3-oxohexanoate (1.1 eq).
FAQ: Why is my reaction stalling with starting material remaining?

Root Cause: Water accumulation. The condensation is an equilibrium process. If water is not physically removed, the reaction will not proceed to completion. Solution:

  • Dean-Stark Trap: You must use a Dean-Stark apparatus with toluene or benzene to azeotropically remove water.

  • Catalysis: Add 0.5–1.0 mol% of p-toluenesulfonic acid (pTSA).

  • Temperature Cap: Do not exceed 110°C. Higher temperatures favor the attack on the ester group (amide formation), which is irreversible and leads to the wrong isomer (2-hydroxyquinoline).

Protocol 1: Optimized Condensation
  • Dissolve 4-chloro-2-methoxyaniline (50 mmol) and ethyl 3-oxohexanoate (55 mmol) in anhydrous toluene (150 mL).

  • Add pTSA (0.25 mmol).

  • Reflux with a Dean-Stark trap until the theoretical amount of water (~0.9 mL) is collected (approx. 4–12 hours).

  • QC Check: Monitor by TLC. The enamine is less polar than the aniline.

  • Evaporate toluene under reduced pressure. Do not distill the oil at high temperature yet.

Module 2: Thermal Cyclization (The "Flash" Step)

The Goal: Intramolecular cyclization of the enamine to the quinoline ring. Critical Parameter: Temperature. This reaction requires 250°C–280°C to overcome the activation energy barrier for aromatic substitution.

FAQ: My mixture turned into a black tar. What happened?

Root Cause:

  • Oxidation: The methoxy group on your aniline makes the ring electron-rich and prone to oxidation at 250°C.

  • Slow Heating: Heating the enamine slowly from room temperature to 250°C allows polymerization side-reactions to compete with cyclization.

Solution:

  • The "Drop" Method: Do not heat the starting material with the solvent. Pre-heat the solvent (Dowtherm A) to a rolling boil (257°C) first, then add the enamine dropwise. This ensures instantaneous cyclization (kinetic control).

  • Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket.

FAQ: Which solvent should I use?

For this specific substrate, Dowtherm A is superior to mineral oil due to its lower viscosity and defined boiling point.

SolventBoiling PointProsCons
Dowtherm A 258°COptimal temp; less viscous than oil.Expensive; difficult to remove (requires washing).
Diphenyl Ether 259°CHigh boiling point.[2]Solid at RT (mp 26°C); unpleasant odor.
Mineral Oil >300°CCheap; chemically inert.Very difficult to wash off product; variable temp.
Polyphosphoric Acid N/ALower temp cyclization.[3]NOT RECOMMENDED for this substrate (hydrolysis of ester/methoxy).
Protocol 2: High-Temperature Cyclization
  • Heat 50 mL of Dowtherm A in a 3-neck flask to a vigorous reflux (~257°C) under Nitrogen.

  • Dissolve the crude enamine (from Module 1) in a minimal amount of Dowtherm A (or add neat if liquid).

  • Add the enamine dropwise to the boiling solvent over 10–15 minutes.

    • Note: Ethanol is evolved rapidly. Ensure the condenser is set to allow ethanol to escape (or distill off) while refluxing the Dowtherm.

  • Maintain reflux for 30–60 minutes.

  • Cool to room temperature. The product, 6-Chloro-8-methoxy-2-propylquinolin-4-ol , should precipitate as a solid.

Module 3: Workup & Purification
FAQ: The product won't precipitate from Dowtherm A.

Root Cause: The propyl chain adds lipophilicity, keeping the product soluble in the organic phase. Solution:

  • Dilute the reaction mixture with n-Hexane or Petroleum Ether (ratio 1:1 or 1:2) after cooling.[1][4][5][6] This reduces the solubility of the polar quinolin-4-ol while keeping Dowtherm A in solution.

  • Stir vigorously for 30 minutes to induce crystallization.

FAQ: How do I remove the "greasy" residue?

Protocol:

  • Filter the crude precipitate.[1][4][7]

  • Wash the filter cake copiously with hot hexanes (to remove Dowtherm) followed by acetone (to remove unreacted starting materials/tars).

  • Recrystallization: The optimal solvent system is usually Ethanol or Acetic Acid .[1]

    • Dissolve crude solid in boiling ethanol.

    • Treat with activated charcoal (to remove color/tars).

    • Filter hot and allow to cool slowly.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield or Impure Product CheckStep1 Check Step 1: Enamine Formation Did you isolate the intermediate? Start->CheckStep1 NoIsolate No: One-pot attempt CheckStep1->NoIsolate No YesIsolate Yes: Isolated Enamine CheckStep1->YesIsolate Yes Advice1 CRITICAL ERROR: One-pot often fails. Isolate enamine to remove water. NoIsolate->Advice1 CheckCyclization Check Step 2: Cyclization Temp Was Temp > 250°C? YesIsolate->CheckCyclization TempLow No: Temp < 240°C CheckCyclization->TempLow No TempHigh Yes: Temp > 250°C CheckCyclization->TempHigh Yes Advice2 Activation energy not met. Use Dowtherm A at reflux. TempLow->Advice2 CheckAddition Addition Method? Slow heat vs Dropwise TempHigh->CheckAddition SlowHeat Slow Heating CheckAddition->SlowHeat Advice3 Polymerization dominates. Switch to Dropwise Addition into pre-heated solvent. SlowHeat->Advice3

Caption: Figure 2. Diagnostic logic for resolving yield issues in Conrad-Limpach synthesis.

References

  • Conrad, M., & Limpach, L. (1887).[7][8][9] Synthese von Chinolinderivaten.[2][6] Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[1][7][8] Organic Syntheses, Coll. Vol. 3, p.593.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[1][4][6]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines.[8][10] Journal of the American Chemical Society.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Alternative Route Reference).

Sources

Technical Support Center: Enhancing Cell Permeability of Quinolin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-4-ol and quinolin-4-one derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome poor cell permeability, a common challenge with this class of compounds.

Introduction: The Permeability Challenge of the Quinolin-4-ol Scaffold

Quinolin-4-ol and its tautomer, quinolin-4-one, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide range of antibiotics.[1][2] However, their inherent physicochemical properties often lead to poor cell permeability, creating a significant hurdle in drug development. The core issues stem from a combination of factors:

  • Keto-Enol Tautomerism: Quinolin-4-ol exists in equilibrium with its keto form, quinolin-4(1H)-one.[3][4] In both solid and solution states, the more polar keto form is often favored, which can impact membrane traversal.[4][5]

  • pH-Dependent Ionization: The scaffold is amphoteric, meaning it has both a basic nitrogen atom on the quinoline ring and an acidic enolic hydroxyl group (or N-H in the keto form). This leads to pH-dependent solubility and ionization.[6][7] At physiological pH (around 7.4), a significant portion of the molecules can exist as a zwitterion, which typically has low membrane permeability.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors (N-H) and acceptors (C=O) facilitates strong interactions with water molecules.[8][9] This high solvation energy presents a thermodynamic barrier to partitioning from the aqueous phase into the hydrophobic lipid bilayer of the cell membrane.[8]

This guide will walk you through understanding these challenges and implementing effective strategies to improve the permeability of your quinolin-4-ol compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my quinolin-4-ol compound showing low permeability in a Caco-2 assay?

A1: Several factors inherent to the quinolin-4-ol scaffold contribute to low permeability in cell-based assays like the Caco-2 model.

  • Low Passive Diffusion: As explained above, the compound's polarity, hydrogen bonding capacity, and potential to exist as a poorly permeable zwitterion at physiological pH are primary reasons. The calculated octanol/water partition coefficient (LogP) for the parent quinolin-4-ol is approximately 1.94, but its distribution coefficient at pH 7.4 (LogD) will be significantly lower due to ionization, which more accurately reflects its lipophilicity in assay conditions.[10]

  • Active Efflux: Caco-2 cells express various efflux transporter proteins, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell.[11] Many quinolone derivatives are known substrates for these efflux pumps.[12][13][14] A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay is a strong indicator of active efflux.[11]

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous buffer used in the assay, especially if its solubility is low at the tested concentration. Fluoroquinolones, for example, often exhibit their lowest solubility around neutral pH.[7][15]

Q2: What is the difference between PAMPA and Caco-2 assays for permeability assessment?

A2: Both are standard assays, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that models only passive, transcellular diffusion.[16] A compound diffuses from a donor well, through an artificial lipid membrane, to an acceptor well. It is a rapid, cost-effective, and high-throughput method ideal for early-stage screening of large numbers of compounds to assess their intrinsic passive permeability.[17][18]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human intestinal cells that mimics the gut epithelium.[11][19] It provides more comprehensive information, as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (passage between cells).[11][16]

A good correlation between PAMPA and Caco-2 results suggests passive diffusion is the primary mechanism of transport. A discrepancy often points towards the involvement of active transport processes.[16][17]

Q3: How can I increase the lipophilicity of my quinolin-4-ol compound?

A3: Increasing lipophilicity is a common strategy to enhance passive diffusion. This can be achieved through several medicinal chemistry approaches:

  • Prodrug Strategy: Masking the polar hydroxyl or N-H group with a lipophilic, cleavable promoiety is a highly effective method.[20] Esterase-cleavable groups like acetates or alkoxycarbonyls can be appended.[20][21] This temporarily increases lipophilicity, facilitating membrane transport. Once inside the cell, endogenous esterases cleave the promoiety to release the active parent drug.[22]

  • Structural Modification: Adding lipophilic substituents to the quinoline core can increase overall lipophilicity. However, this must be balanced against potential negative impacts on target binding or other ADME properties. Common modifications in the development of quinolone antibiotics include adding a fluorine atom at C6 and various N-heterocycles at C7.[1][12][23]

Q4: Can intramolecular hydrogen bonding really improve permeability?

A4: Yes. Forming an intramolecular hydrogen bond (IMHB) can effectively "hide" polar functional groups from the surrounding water molecules.[24] This reduces the desolvation penalty required for the molecule to enter the lipid membrane, thereby improving permeability.[8][25] This strategy is particularly valuable for compounds that are "beyond the rule of five" (bRo5), which often have high numbers of hydrogen bond donors.[24][25] Computational modeling can help predict conformations that favor IMHB formation.[24]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in assay buffer. The compound has low aqueous solubility at the assay pH (typically 7.4). The test concentration exceeds the kinetic or thermodynamic solubility.1. Determine Solubility: First, measure the pH-solubility profile of your compound.[6] 2. Lower Concentration: Perform the assay at a concentration below the measured solubility limit. 3. Use Co-solvents: If compatible with the assay, use a small percentage of a co-solvent like DMSO (typically ≤1%). Note the potential for co-solvents to affect cell monolayer integrity.
High variability between replicate wells in PAMPA. 1. Inconsistent Lipid Membrane: Uneven application or evaporation of the lipid/dodecane solution. 2. Air Bubbles: Trapped air bubbles at the membrane-buffer interface. 3. Evaporation: Sample evaporation during the incubation period.1. Standardize Application: Use a multichannel pipette and ensure the solvent evaporates completely before starting the assay.[17] 2. Careful Assembly: Assemble the donor and acceptor plates carefully to avoid trapping air. 3. Seal Plates: Seal the plate assembly during incubation, for instance, in a container with wet paper towels to maintain humidity.[18]
Low TEER values in Caco-2 assay. Poor Monolayer Integrity: The Caco-2 cells have not formed a confluent monolayer with tight junctions. This could be due to cell passage number, seeding density, or cytotoxicity of the test compound.1. Check Cell Health: Use Caco-2 cells within an appropriate passage number range. 2. Optimize Seeding: Ensure optimal cell seeding density and allow sufficient time (typically 18-22 days) for differentiation.[11] 3. Assess Cytotoxicity: Pre-screen your compound for cytotoxicity at the test concentration. 4. Use Lucifer Yellow: Include Lucifer Yellow, a low-permeability marker, to confirm monolayer integrity during the assay.[16]
High efflux ratio (Papp B-A / Papp A-B > 2) observed. Active Efflux: The compound is a substrate for an efflux transporter (e.g., P-gp) expressed on the Caco-2 cells.[11]1. Confirm with Inhibitors: Re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms transporter involvement. 2. Structural Modification: If efflux is limiting oral absorption, consider medicinal chemistry strategies to design analogues that are not transporter substrates.

Visualizing the Permeability Problem and Solutions

Impact of pH on Quinolin-4-ol Ionization

The diagram below illustrates how the ionization state of a quinolin-4-ol derivative changes with pH, impacting its permeability. The zwitterionic form, prevalent at physiological pH, is poorly permeable.

G cluster_pH pH Scale cluster_form Dominant Molecular Form Low_pH Low pH (e.g., Stomach, pH < pKa1) Cation Cationic (+) (Good Solubility, Poor Permeability) Low_pH->Cation Protonated Mid_pH Physiological pH (pKa1 < pH < pKa2) Zwitterion Zwitterionic (+/-) (Low Solubility, Very Poor Permeability) Mid_pH->Zwitterion Balanced Ionization High_pH High pH (e.g., Intestine, pH > pKa2) Anion Anionic (-) (Good Solubility, Poor Permeability) High_pH->Anion Deprotonated

Caption: pH-dependent ionization of quinolin-4-ol derivatives.

Strategies to Enhance Cell Permeability

This workflow outlines key strategies to improve the cell permeability of a lead compound.

workflow start Lead Quinolin-4-ol (Poor Permeability) prodrug Strategy 1: Prodrug Approach (Mask Polar Groups) start->prodrug imhb Strategy 2: Promote Intramolecular Hydrogen Bonding (IMHB) start->imhb lipophilic Strategy 3: Add Lipophilic Groups start->lipophilic assay Assess Permeability (PAMPA / Caco-2) prodrug->assay imhb->assay lipophilic->assay assay->start Re-design end Optimized Compound (Improved Permeability) assay->end Permeability Goal Met

Caption: Workflow for improving compound permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing passive membrane permeability.

1. Materials and Reagents:

  • PAMPA plate system (96-well donor and acceptor plates)[18]

  • Lecithin/dodecane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (analytical grade)

  • Test compounds and control compounds (e.g., high permeability: testosterone; low permeability: methotrexate)[18]

  • 96-well UV-Vis compatible plate for analysis

2. Procedure:

  • Prepare Stock Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions.

  • Prepare Donor Solutions: Dilute the stock solutions with PBS (pH 7.4) to a final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., 2%) to not disrupt the membrane.[26]

  • Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of the donor plate. Allow the solvent to fully impregnate the filter for at least 5 minutes.[27]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[18]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.[18]

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.[17]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

3. Data Analysis: Calculate the effective permeability coefficient (Papp) using the following equation:

Papp (cm/s) = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA is the concentration in the acceptor well.

  • Cequilibrium is the concentration at equilibrium.

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active transport.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells (human colon carcinoma) under standard conditions (37°C, 5% CO2).

  • Seed cells onto 24-well Transwell filter inserts (e.g., 0.4 µm pore size) at an optimized density.

  • Culture the cells on the inserts for 18-22 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[11][28]

2. Monolayer Integrity Test:

  • Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), indicating good tight junction formation.[29]

  • Confirm integrity by measuring the transport of a low-permeability marker like Lucifer Yellow.

3. Transport Experiment (Apical to Basolateral - A to B):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).[29]

  • Add the dosing solution (test compound in transport buffer) to the apical (top) chamber (e.g., 0.4 mL).[29]

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral chambers for concentration analysis by LC-MS/MS.

4. Transport Experiment (Basolateral to Apical - B to A):

  • To measure efflux, perform the experiment in the reverse direction.

  • Add fresh transport buffer to the apical chamber.

  • Add the dosing solution to the basolateral chamber.

  • Incubate and sample as described above.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor chamber.[11]

  • Calculate the efflux ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio > 2 suggests the compound is a substrate for active efflux.[11]

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Enhancing permeability of the outer membrane – by Helen Zgurskaya. GARDP Revive.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
  • Chemical Properties of 4-Quinolinol (CAS 611-36-9). Cheméo.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lact
  • Caco-2 Permeability Assay. Evotec.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI.
  • 4-Hydroxyquinoline. PubChem.
  • Caco2 assay protocol. fda.gov.
  • Impermeability to quinolones in gram-positive and gram-neg
  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. MDPI.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Biopharmaceutics classification of norfloxacin and ciprofloxacin aluminum complexes. Ovid.
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice.
  • A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Benchchem.
  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scirp.org.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers.
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.

Sources

Modifying experimental protocols for use with 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Internal Reference Code: CMQ-2P-4OH | CAS: 1189107-18-3 Status: Active | Audience: Medicinal Chemists, Microbiologists, PK/PD Scientists

Hub Overview

Welcome to the technical support center for 6-Chloro-8-methoxy-2-propylquinolin-4-ol . This compound belongs to the 2-alkyl-4-quinolone class, structurally related to the Pseudomonas Quinolone Signal (PQS) and various antimalarial scaffolds.

Primary Technical Challenges:

  • Solubility: High lipophilicity and planar stacking lead to precipitation in aqueous media.

  • Tautomerism: Exists in a pH-dependent equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, affecting docking and permeability.

  • Assay Interference: Native fluorescence of the quinolone core can mask signals in FRET or intensity-based assays.

Module 1: Solubility & Formulation Protocols

Ticket #1042: "My compound crashes out when added to cell culture media."

Diagnosis: This is a classic "solvent shock" phenomenon. 6-Chloro-8-methoxy-2-propylquinolin-4-ol is highly lipophilic (Predicted LogP ~3.5–4.0). Direct addition of a high-concentration DMSO stock into aqueous media causes rapid local precipitation before dispersion can occur.

The Fix: The "Step-Down" Dilution Protocol Do not pipette directly from 100% DMSO to Media. Use an intermediate solvent bridge.

  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 20 mM . Sonicate at 40°C for 5 minutes to ensure disruption of crystal stacking.

  • Create Intermediate Working Solution (10x):

    • Dilute the Master Stock 1:10 into PBS containing 0.05% Tween-20 or PEG-400 .

    • Why? The surfactant/cosolvent stabilizes the microscopic clusters of the compound as they transition to an aqueous environment.

  • Final Addition: Add this 10x Intermediate solution to your cell culture media (1:10 dilution) to reach 1x concentration.

    • Result: Final DMSO concentration is <1%, and the compound remains dispersed.

Visual Troubleshooting: Solubility Decision Tree

SolubilityWorkflow Start Start: Compound Powder Solvent Dissolve in DMSO (20mM) Start->Solvent Check Visual Check: Clear? Solvent->Check Sonicate Sonicate 40°C (10 min) Check->Sonicate Cloudy Aqueous Add to Aqueous Media Check->Aqueous Clear Sonicate->Check Precip Precipitation Observed? Aqueous->Precip Direct Direct Spike (Failed) Precip->Direct Yes (Cloudy) StepDown Use PEG-400 Bridge (Success) Precip->StepDown No (Clear) Direct->StepDown Switch Protocol

Caption: Workflow for solubilizing lipophilic quinolones. The PEG-400 bridge is critical for preventing precipitation in aqueous buffers.

Module 2: Assay Optimization (In Vitro)

Ticket #2089: "I'm seeing high background signal in my fluorescence assay."

Diagnosis: Quinolones are intrinsically fluorescent. 6-Chloro-8-methoxy-2-propylquinolin-4-ol likely excites in the UV/Blue range (300–350 nm) and emits in the Blue/Green range (400–480 nm). If your assay (e.g., GFP, DAPI, or coumarin-based substrates) overlaps with this window, you are measuring the compound, not the biology.

The Fix: Spectral Deconvolution & Controls

Experimental ParameterRecommendationMechanism
Excitation Filter Shift to >500 nm (Red/Far-Red)Avoids exciting the quinolone core. Use Alexa Fluor 594 or Cy5 dyes instead of FITC/GFP.
Background Subtraction Mandatory Include a "Compound Only" well (No enzyme/cells) at every concentration tested. Subtract this value from your experimental wells.
Readout Mode Time-Resolved Fluorescence (TRF)Quinolone fluorescence is short-lived (<10 ns). TRF (e.g., Lanthanides) measures signal after µs delays, eliminating compound interference.
Ticket #2101: "IC50 values shift dramatically with pH."

Diagnosis: This compound is amphoteric.

  • Acidic pH (<6): Protonation of the quinoline nitrogen (N1).

  • Basic pH (>8): Deprotonation of the 4-OH (if in enol form).

  • Physiological pH (7.4): Exists primarily as the 4(1H)-quinolinone (keto) tautomer, which is less soluble but more membrane-permeable than the ionic forms.

Protocol Adjustment: Ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES) to maintain pH 7.4. Do not rely on weak buffers like PBS if your compound stock is acidic/basic.

Module 3: In Vivo Administration

Ticket #3055: "Formulating for IP/Oral gavage in mice."

Diagnosis: Standard saline formulations will fail. The compound will precipitate in the peritoneal cavity or stomach, leading to poor bioavailability and potential local toxicity (peritonitis).

Recommended Vehicle Formulation (Valid for up to 50 mg/kg):

  • Vehicle A (Standard): 10% DMSO + 40% PEG-400 + 50% Saline.

    • Instructions: Dissolve compound in DMSO first. Add PEG-400 and vortex. Slowly add warm saline while vortexing.

  • Vehicle B (High Dose/Oral): Corn Oil or Miglyol 812.

    • Instructions: This compound is lipophilic.[1] Dissolving it directly into a lipid carrier (oil) often yields better PK profiles than forcing it into an aqueous suspension.

Stability Warning: Protect formulation from light. 8-methoxyquinolines can undergo photo-oxidation. Store dosed syringes in foil.

Module 4: Analytical Verification (HPLC/MS)

Standard Operating Procedure (SOP) for QC:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline core).

  • Mass Spec: ESI Positive Mode. Expect [M+H]+ = 252.08 (approx).

    • Note: You may see a dimer peak [2M+H]+ due to stacking in the source.

Tautomerism Visualization

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in: High pH / Gas Phase Keto Keto Form (4(1H)-Quinolinone) Favored in: Aqueous Solution / Neutral pH Enol->Keto Tautomerization (Fast Equilibrium)

Caption: The keto-enol equilibrium is solvent-dependent. In biological buffers (aqueous), the Keto form predominates.

References

  • Chemical Identity & Properties

    • Santa Cruz Biotechnology.[2] "6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3)."[2] Product Data Sheet. Link

  • Solubility of Quinoline Derivatives

    • BenchChem Technical Guides.[1] "An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL." (Analogous scaffold handling). Link

  • Biological Context (PQS Analogs)

    • National Institutes of Health (PMC). "Synthesis and Biological Activity of Quinoline Derivatives."[1][3] (Context for 2-alkyl-4-quinolone biological activity). Link

  • Tautomerism in Drug Design

    • Sigma-Aldrich. "6-Chloro-8-methoxy-2-methylquinolin-4-ol Properties." (Structural analog data). Link

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol and Other Quinoline Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2] From the historic antimalarial quinine to modern anticancer agents, the versatility of the quinoline ring system has been extensively leveraged in drug discovery.[3][4] This guide provides a comparative analysis of the potential efficacy of a specific, yet understudied, derivative, 6-Chloro-8-methoxy-2-propylquinolin-4-ol, against established quinoline-based therapeutic agents.

Due to the limited publicly available experimental data on 6-Chloro-8-methoxy-2-propylquinolin-4-ol, this guide will extrapolate its potential biological activities based on established structure-activity relationships (SAR) of its constituent functional groups on the quinoline core. We will then compare this projected efficacy profile with that of well-characterized quinoline compounds, providing a framework for future experimental validation.

The Quinoline Core: A Platform for Diverse Pharmacological Activity

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers a unique electronic and spatial arrangement that allows for diverse interactions with biological targets.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4]

Deconstructing 6-Chloro-8-methoxy-2-propylquinolin-4-ol: A SAR-Based Perspective

The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Let us dissect the structural features of 6-Chloro-8-methoxy-2-propylquinolin-4-ol to hypothesize its efficacy.

  • The 4-Hydroxy (4-Quinolone) Moiety: The hydroxyl group at the C4 position is a critical feature. It exists in tautomeric equilibrium with the 4-quinolone form. This moiety is crucial for the activity of many quinolone antibiotics, where the C3-carboxylic acid and C4-keto group are key for binding to bacterial DNA gyrase.[2] In the context of anticancer activity, 4-hydroxyquinoline derivatives have shown significant potential, with some exhibiting selective toxicity towards cancer cells.[2]

  • The 6-Chloro Substituent: The presence of a halogen, particularly chlorine, at the C6 position is a common feature in many bioactive quinolines.[5] This electron-withdrawing group can modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets.[2] For instance, certain 6-chloro-quinazolinone derivatives have demonstrated pro-apoptotic activity in cancer cell lines.[5]

  • The 8-Methoxy Group: The methoxy group at the C8 position is an electron-donating group that can influence the molecule's lipophilicity and metabolic stability. In some quinoline series, the presence and position of a methoxy group have been shown to be important for antimalarial activity.[6]

  • The 2-Propyl Group: Alkyl substitutions at the C2 position can impact the compound's steric profile and lipophilicity, which in turn can affect its binding to target proteins and its pharmacokinetic properties.

Based on this analysis, it is plausible to hypothesize that 6-Chloro-8-methoxy-2-propylquinolin-4-ol may possess both antimalarial and anticancer properties. The 4-hydroxy/quinolone core is a known pharmacophore for both activities, and the 6-chloro and 8-methoxy substituents are frequently found in bioactive quinoline derivatives.

Comparative Efficacy: A Tale of Two Therapeutic Areas

To contextualize the potential of 6-Chloro-8-methoxy-2-propylquinolin-4-ol, we will compare its hypothesized activities with two well-established classes of quinoline drugs: the antimalarial chloroquine and a representative quinoline-based anticancer agent.

Antimalarial Efficacy: Targeting Heme Detoxification

A primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite's food vacuole.[1] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a toxic buildup of free heme.[1]

Hypothesized Antimalarial Mechanism of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Hemoglobin Hemoglobin Ingestion Heme Toxic Free Heme Release Hemoglobin->Heme Hemozoin Heme Polymerization (Detoxification) Heme->Hemozoin Parasite Enzyme Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline 6-Chloro-8-methoxy-2-propylquinolin-4-ol Quinoline->Hemozoin Inhibition

Caption: Proposed mechanism of antimalarial action.

Table 1: Comparative In Vitro Antimalarial Activity (Hypothetical vs. Experimental)

CompoundTarget/MechanismIC50 (nM) against P. falciparum (Chloroquine-Sensitive)IC50 (nM) against P. falciparum (Chloroquine-Resistant)Reference
6-Chloro-8-methoxy-2-propylquinolin-4-ol Heme Polymerization Inhibition (Hypothesized)Data Not AvailableData Not AvailableN/A
ChloroquineHeme Polymerization Inhibition~20-30>100[1]
MefloquineHeme Polymerization Inhibition & other targets~20-40~30-60[1]
Anticancer Efficacy: Targeting Cellular Proliferation

The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit various protein kinases involved in cell signaling pathways that control proliferation, survival, and angiogenesis.[4]

Table 2: Comparative In Vitro Anticancer Activity (Hypothetical vs. Experimental)

CompoundTarget/MechanismIC50 (µM) against a Representative Cancer Cell Line (e.g., HCT-116)Reference
6-Chloro-8-methoxy-2-propylquinolin-4-ol Kinase Inhibition (Hypothesized)Data Not AvailableN/A
N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesApoptosis Induction72.0 - 112.0[7]
Doxorubicin (Positive Control)DNA Intercalation, Topoisomerase II Inhibition~0.1 - 1.0[7]

Experimental Protocols for Efficacy Determination

To validate the hypothesized efficacy of 6-Chloro-8-methoxy-2-propylquinolin-4-ol, the following experimental protocols are recommended.

In Vitro Antimalarial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of the compound against Plasmodium falciparum.

Workflow for In Vitro Antimalarial Assay

Start Start Culture Culture P. falciparum Start->Culture Prepare Prepare Drug Dilutions Culture->Prepare Incubate Incubate Parasites with Drug Prepare->Incubate Assay Perform SYBR Green I Assay Incubate->Assay Analyze Analyze Fluorescence Data Assay->Analyze End Determine IC50 Analyze->End

Caption: Workflow for determining in vitro antimalarial activity.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Preparation: Prepare a stock solution of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in DMSO. Perform serial dilutions to obtain a range of final concentrations.

  • Assay Setup: In a 96-well plate, add the parasite culture (2% parasitemia, 2% hematocrit) to wells containing the different drug concentrations. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with the test compound.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT-116 for colon cancer) in an appropriate medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of 6-Chloro-8-methoxy-2-propylquinolin-4-ol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is currently lacking in the public domain, a systematic analysis of its structural components through the lens of established structure-activity relationships suggests a promising potential for both antimalarial and anticancer activities. The presence of the 4-hydroxy/quinolone core, a 6-chloro substituent, and an 8-methoxy group are all features associated with biological activity in other quinoline derivatives.

The immediate and necessary next step is the empirical validation of these hypotheses. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake the synthesis and biological evaluation of this novel compound. Such studies are essential to uncover the true therapeutic potential of 6-Chloro-8-methoxy-2-propylquinolin-4-ol and to determine if it represents a viable new lead in the ongoing quest for more effective treatments for malaria and cancer.

References

  • O'Neill, P. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(18), 7679-7691. [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol, CAS Registry Number 67801-20-1. Food and Chemical Toxicology, 115(Suppl 1), S143-S152. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A, 7(2), 143-154. [Link]

  • National Institute of Malaria Research. (n.d.). Screening of Natural/Synthetic Compounds for Antimalarial Activity. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 463-471. [Link]

  • Novotny, J., et al. (1974). Synthesis and screening of potential antimalarial agent alpha-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride. Journal of Pharmaceutical Sciences, 63(8), 1264-1267. [Link]

  • Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8251. [Link]

  • Butkovich, N. J. (2001). A Quick Guide to Reference Citations Using the ACS Style Guide. College of the Desert. [Link]

  • Ritmaleni, R., et al. (2020). Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. African Journal of Pharmacy and Pharmacology, 14(7), 215-223. [Link]

  • Lee, S., et al. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World Journal, 13(1), 1-13. [Link]

  • Gissot, A., et al. (2005). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 48(6), 2096-2104. [Link]

  • Al-Suwaidan, I. A., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 1-20. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(40), 35987-35999. [Link]

  • Abah, E. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 1-34. [Link]

  • Asati, V., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1-12. [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2,6-octadienal, 3,6,7-trimethyl-, CAS Registry Number 1891-67-4. Food and Chemical Toxicology, 156, 112471. [Link]

  • Li, J., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Al-Mawsawi, L. Q., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • The University of New Mexico. (2006). References. [Link]

  • Gandra, R. M., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 765-773. [Link]

  • Guéguen, N., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(12), 6769. [Link]

  • National Technical Reports Library. (1985). Basic Toxicity of 2-benzothiozolethtol. [Link]

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Validating the mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Mechanism of Action of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Executive Summary

6-Chloro-8-methoxy-2-propylquinolin-4-ol (often existing in its tautomeric form, 6-chloro-8-methoxy-2-propyl-4(1H)-quinolone ) is a synthetic 2-alkyl-4-quinolone (AQ) derivative. Structurally analogous to the native Pseudomonas aeruginosa signaling molecules HHQ (2-heptyl-4-hydroxyquinoline) and PQS (Pseudomonas Quinolone Signal), this compound functions primarily as a PqsR (MvfR) Antagonist .

By mimicking the quinolone core of native ligands while altering the alkyl chain length (propyl vs. heptyl) and introducing halogen/methoxy substituents, it competitively binds to the PqsR Ligand Binding Domain (LBD) without inducing the conformational change required for transcriptional activation. This guide details the validation of its mechanism as a Quorum Sensing Inhibitor (QSI) and contrasts it with alternative respiratory chain inhibitors.

Mechanism of Action (MoA): PqsR Antagonism

The primary mechanism of action involves the disruption of the PQS Quorum Sensing System in Gram-negative bacteria, specifically P. aeruginosa.

  • Target: PqsR (also known as MvfR ), a LysR-type transcriptional regulator (LTTR).

  • Native Ligand Binding: Native ligands (HHQ and PQS) bind to the hydrophobic pocket of the PqsR LBD, triggering a conformational shift that allows PqsR to bind the promoter region of the pqsABCDE operon. This drives the synthesis of AQ signals and virulence factors (Pyocyanin, Elastase, Rhamnolipids).

  • Inhibitor Action: 6-Chloro-8-methoxy-2-propylquinolin-4-ol occupies the PqsR LBD hydrophobic pocket. The 6-chloro and 8-methoxy substituents provide steric bulk and altered electronic properties that stabilize an inactive conformation of the receptor (antagonist mode). The shorter 2-propyl chain (compared to the native 2-heptyl) reduces lipophilicity while maintaining binding affinity, effectively "locking" the receptor off.

Secondary Mechanism: Respiratory Chain Inhibition

Like many 2-alkyl-4-quinolones (e.g., HQNO), this compound may possess secondary activity as an inhibitor of the Cytochrome bc1 complex (Complex III) or the bacterial Cytochrome bd oxidase , potentially affecting ATP synthesis. However, the specific substitution pattern (6-Cl, 8-OMe) is often optimized to maximize PqsR selectivity over respiratory toxicity.

Comparative Analysis: Performance & Selectivity

This section compares 6-Chloro-8-methoxy-2-propylquinolin-4-ol against standard reference compounds in the PQS field.

Feature6-Chloro-8-methoxy-2-propylquinolin-4-ol HHQ (Native Ligand)PQS (Native Ligand)M64 (Standard Inhibitor)HQNO (Respiratory Inhibitor)
Role Synthetic Antagonist Agonist (Precursor)Agonist (Effector)Synthetic AntagonistRespiratory Toxin
Target Affinity High (nM range)High (nM range)Very High (nM range)High (nM range)Low for PqsR
Effect on pqsA Strong Inhibition Strong ActivationStrong ActivationStrong InhibitionMinimal/Variable
Virulence Suppression Potent (Pyocyanin/Elastase)Induces VirulenceInduces VirulencePotentToxic/Growth Defect
Solubility Moderate (DMSO soluble)Low (Hydrophobic)Low (Hydrophobic)ModerateModerate
Mechanism Competes for LBD; Locks inactive stateStabilizes active stateStabilizes active stateCompetes for LBDInhibits Cyt bc1

Experimental Validation Protocols

To validate the MoA, a "Self-Validating System" approach is used, combining genetic reporters with phenotypic readouts.

Protocol A: PqsR Transcriptional Reporter Assay

Objective: Quantify the compound's ability to inhibit PqsR-dependent gene expression in the presence of native ligands.

  • Strain Preparation: Use a P. aeruginosaΔpqsA mutant (unable to produce native HAQs) harboring a pqsA-lux (luciferase) or pqsA-gfp (fluorescence) reporter plasmid. This eliminates background signal from endogenous AQs.

  • Culture: Grow cells in LB media to early exponential phase (OD600 ≈ 0.2).

  • Treatment:

    • Control: Media + DMSO.

    • Agonist Only: Media + 50 µM PQS (to stimulate the system).

    • Test: Media + 50 µM PQS + Graded concentrations (0.1 - 100 µM) of 6-Chloro-8-methoxy-2-propylquinolin-4-ol.

  • Incubation: Incubate at 37°C with shaking for 4–6 hours.

  • Readout: Measure Luminescence (RLU) or Fluorescence (RFU) normalized to Cell Density (OD600).

  • Validation Criteria: A dose-dependent decrease in signal in the Test wells compared to Agonist Only confirms PqsR antagonism.

Protocol B: Pyocyanin Quantification (Phenotypic Suppression)

Objective: Confirm that transcriptional inhibition translates to reduced virulence factor production.

  • Culturing: Inoculate wild-type P. aeruginosa (PA14 or PAO1) into PB (Peptone Broth) media (promotes pyocyanin).

  • Dosing: Add the test compound (e.g., 10, 50 µM) at the time of inoculation. Include a DMSO control.[1][2]

  • Growth: Incubate for 18–24 hours at 37°C (stationary phase).

  • Extraction:

    • Centrifuge 5 mL culture (8,000 rpm, 10 min).

    • Mix supernatant (3 mL) with Chloroform (1.5 mL). Vortex vigorously.

    • Centrifuge to separate phases. Transfer the bottom (organic, blue) phase to a fresh tube.

    • Add 0.2 N HCl (1 mL) to the organic phase. Vortex. (Pyocyanin turns pink/red and moves to the acid phase).

  • Quantification: Measure Absorbance of the pink acid phase at 520 nm .

  • Validation Criteria: Significant reduction in A520 compared to control indicates effective virulence suppression.

Visualization: PqsR Signaling & Inhibition Pathway

The following diagram illustrates the PQS quorum sensing hierarchy and the specific intervention point of the compound.

PqsR_Pathway PqsR_Inactive PqsR (Inactive) [MvfR] Complex_Active PqsR-Ligand Complex (Active Conformation) PqsR_Inactive->Complex_Active Binding (+) Complex_Blocked PqsR-Inhibitor Complex (Locked Inactive) PqsR_Inactive->Complex_Blocked Binding (Competitive) HHQ HHQ / PQS (Native Ligands) HHQ->Complex_Active Activates Inhibitor 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Inhibitor->Complex_Blocked Antagonizes Promoter pqsABCDE Promoter Complex_Active->Promoter Transcriptional Activation Complex_Blocked->Promoter No Activation (X) Biosynthesis AQ Biosynthesis (Positive Feedback) Promoter->Biosynthesis Expression Virulence Virulence Factors (Pyocyanin, Elastase) Promoter->Virulence Downstream Regulation Biosynthesis->HHQ Synthesis

Caption: Mechanism of Action: The inhibitor competitively binds PqsR, preventing the active conformational shift induced by HHQ/PQS, thereby blocking the auto-induction loop and virulence factor production.

References

  • Ilangovan, A. et al. (2013). "Structure-activity studies of 2-alkyl-4-quinolones as PqsR antagonists in Pseudomonas aeruginosa." Bioorganic & Medicinal Chemistry Letters. Link

  • Starkey, M. et al. (2014). "Identification of Anti-Virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity." PLoS Pathogens. Link

  • Lu, C. et al. (2012). "MvfR antagonist M64 protects against Pseudomonas aeruginosa infection." Antimicrobial Agents and Chemotherapy. Link

  • Santa Cruz Biotechnology (SCBT). "6-Chloro-8-methoxy-2-propylquinolin-4-ol Product Page." SCBT Catalog. Link

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Quest for Selectivity

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-Chloro-8-methoxy-2-propylquinolin-4-ol belongs to this versatile class of heterocyclic compounds. Its structural features, including the chloro and methoxy substitutions on the benzene ring and a propyl group at the 2-position, suggest potential interactions with various biological targets.[3]

In drug discovery, the efficacy of a compound is intrinsically linked to its selectivity. While potent inhibition of a primary target is desired, off-target interactions can lead to unforeseen side effects and toxicity.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount during preclinical development. This guide provides an in-depth analysis of a tiered experimental approach to characterize the selectivity of 6-Chloro-8-methoxy-2-propylquinolin-4-ol, with a focus on its potential as a protein kinase inhibitor, a common mechanism of action for quinoline-based anticancer agents.[5]

Hypothesized Primary Target and Rationale for Off-Target Selection

Based on extensive structure-activity relationship studies of analogous quinoline derivatives, we hypothesize that the primary molecular target of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is a member of the tyrosine kinase family , such as the Epidermal Growth Factor Receptor (EGFR).[5] The quinoline scaffold is a known "hinge-binder" in many kinase inhibitors. To build a robust cross-reactivity profile, a panel of off-targets should be selected based on a clear rationale:

  • Kinome-wide screening: An initial broad screen against a panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) to identify potential off-target classes.

  • Structurally related kinases: In-depth analysis against kinases with high homology in the ATP-binding pocket to the primary target.

  • Pathway-related kinases: Evaluation against kinases operating upstream or downstream of the primary target's signaling pathway to anticipate potential network effects.

  • Commonly implicated off-targets: Inclusion of kinases known to be frequent off-targets for quinoline-based inhibitors, such as SRC family kinases or VEGFR.

For the purpose of this guide, we will focus on a representative panel of kinases to illustrate the experimental methodologies.

Tiered Experimental Approach for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a thorough cross-reactivity assessment.

Tier 1: In Vitro Biochemical Assays - Direct Target Interaction

The initial step involves quantifying the direct interaction of the compound with purified enzymes. This provides a clean measure of inhibitory potency without the complexities of a cellular environment.

This assay directly measures the ability of 6-Chloro-8-methoxy-2-propylquinolin-4-ol to inhibit the enzymatic activity of the primary target and a panel of off-target kinases. A common method is a 96-well plate-based assay that measures the phosphorylation of a substrate.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Chloro-8-methoxy-2-propylquinolin-4-ol in DMSO.

    • Prepare assay buffer appropriate for kinase activity (e.g., Tris-HCl buffer with MgCl2, ATP, and a peptide substrate).

    • Reconstitute purified, active kinases (primary target and off-targets) to a working concentration in the assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add serial dilutions of the test compound to the 'Test Wells'.

    • Add a known inhibitor for each kinase to the 'Positive Control Wells'.

    • Add only the solvent (DMSO) to the 'Control Wells' (100% activity).

    • Add the respective kinase solution to all wells except the 'Blank Wells'.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinases.[2]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

  • Signal Detection:

    • After a defined incubation period (e.g., 60 minutes) at 37°C, stop the reaction and measure the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cell-Based Assays - Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and engage its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying intracellular target engagement.[6]

CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[6]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the primary target kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of 6-Chloro-8-methoxy-2-propylquinolin-4-ol or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Generate a "CETSA melt curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • An isothermal dose-response curve can also be generated by heating all samples at a single temperature (e.g., the Tagg of the protein) with varying compound concentrations to determine the EC50 for target engagement.

Data Presentation and Interpretation

The data from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Hypothetical Biochemical Inhibition Profile of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Target KinaseKinase FamilyIC50 (nM)
Primary Target (e.g., EGFR) Tyrosine Kinase 50
Off-Target 1 (e.g., SRC)Tyrosine Kinase850
Off-Target 2 (e.g., VEGFR2)Tyrosine Kinase> 10,000
Off-Target 3 (e.g., AKT1)Serine/Threonine Kinase> 10,000
Off-Target 4 (e.g., CDK2)Serine/Threonine Kinase> 10,000

Interpretation: The hypothetical data in Table 1 suggests that 6-Chloro-8-methoxy-2-propylquinolin-4-ol is a potent inhibitor of its primary target with a selectivity of over 17-fold against SRC and significantly higher selectivity against other tested kinases.

Table 2: Hypothetical Cellular Target Engagement Profile of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Target ProteinCellular EC50 (µM)Thermal Shift (ΔTm) at 10 µM
Primary Target (e.g., EGFR) 0.5 +5.2°C
Off-Target 1 (e.g., SRC)8.2+1.5°C
Off-Target 2 (e.g., AKT1)> 50No significant shift

Interpretation: The hypothetical CETSA® data in Table 2 corroborates the biochemical findings, demonstrating potent engagement of the primary target in a cellular context, as indicated by the low EC50 and significant thermal shift. The weaker engagement of SRC and lack of engagement of AKT1 further support a favorable selectivity profile.

Visualizing the Experimental Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying principles.

Experimental_Workflow cluster_Tier1 Tier 1: Biochemical Assays cluster_Tier2 Tier 2: Cell-Based Assays T1_Start Purified Kinases (Primary & Off-Targets) T1_Assay Enzyme Inhibition Assay (IC50 Determination) T1_Start->T1_Assay In vitro incubation with 6-Chloro-8-methoxy-2-propylquinolin-4-ol T1_Data Biochemical Selectivity Profile (Table 1) T1_Assay->T1_Data T2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T1_Data->T2_CETSA Informs cellular assay design T2_Start Live Cells Expressing Target Proteins T2_Start->T2_CETSA Compound Treatment & Heat Challenge T2_Data Cellular Selectivity Profile (Table 2) T2_CETSA->T2_Data

Caption: A tiered experimental workflow for assessing the cross-reactivity of a test compound.

Selectivity_Concept Compound 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Primary_Target Primary Target (e.g., EGFR) Compound->Primary_Target High Affinity (Potent Inhibition) Off_Target_1 Off-Target 1 (e.g., SRC) Compound->Off_Target_1 Lower Affinity (Weak Inhibition) Off_Target_2 Off-Target 2 (e.g., AKT1) Compound->Off_Target_2 No Significant Binding Desired_Effect Therapeutic Effect (e.g., Anti-cancer) Primary_Target->Desired_Effect Side_Effects Potential Side Effects Off_Target_1->Side_Effects

Caption: The principle of kinase inhibitor selectivity, illustrating on-target and off-target interactions.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of 6-Chloro-8-methoxy-2-propylquinolin-4-ol. The combination of biochemical and cellular assays provides a comprehensive picture of the compound's selectivity profile, which is a critical dataset for advancing a compound through the drug discovery pipeline. The hypothetical data presented herein suggest that 6-Chloro-8-methoxy-2-propylquinolin-4-ol could be a selective kinase inhibitor.

Further studies could expand the off-target panel to a broader kinome screen and investigate the functional consequences of any identified off-target interactions in relevant cellular models. Ultimately, a thorough understanding of a compound's selectivity is key to developing safer and more effective medicines.

References

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PMC. (2010). Biologically active quinoline and quinazoline alkaloids part I. Available at: [Link]

  • ResearchGate. (2014). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Available at: [Link]

  • PMC. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available at: [Link]

  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

  • PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]

  • PMC. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PMC. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Available at: [Link]

Sources

In vitro vs. In vivo Efficacy of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CM-PQS), a synthetic analog of the Pseudomonas Quinolone Signal (PQS) and a potent modulator of the G-protein-coupled receptor GPR35 .

A Technical Evaluation Guide for Drug Development

Executive Summary & Compound Profile

6-Chloro-8-methoxy-2-propylquinolin-4-ol (henceforth CM-PQS ) represents a pharmacologically optimized scaffold of the endogenous 2-alkyl-4-quinolone class. While natural 2-AQs (like HHQ and PQS) function as bacterial quorum sensing signals and low-potency mammalian GPR35 agonists, CM-PQS incorporates specific halogenation (6-Cl) and methoxylation (8-OMe) to enhance metabolic stability and receptor affinity.

  • Primary Mechanism of Action (MOA):

    • Mammalian: Selective agonism of GPR35 (orphan GPCR), triggering anti-inflammatory pathways (ERK1/2 phosphorylation,

      
      -arrestin recruitment) in gut epithelial and immune cells.
      
    • Microbial: Competitive antagonism or modulation of the PqsR (MvfR) receptor in Pseudomonas aeruginosa, disrupting virulence factor production (pyocyanin, elastase) without affecting bacterial growth (anti-virulence strategy).

  • Therapeutic Niche: Inflammatory Bowel Disease (IBD), Analgesia (via GPR35), and Anti-virulence therapy for Cystic Fibrosis (CF) lung infections.

In Vitro Efficacy Profile

In vitro assays validate the compound's potency and selectivity, distinguishing it from the metabolic instability of natural ligands like 2-heptyl-4-quinolinol (HHQ).

Potency & Selectivity (GPR35 Agonism)

The 6-chloro and 8-methoxy substituents significantly improve lipophilicity and binding pocket fit compared to the endogenous ligand Kynurenic Acid (KynA).

Assay TypeParameterCM-PQS (Target)Zaprinast (Standard)Kynurenic Acid (Endogenous)Interpretation
DMR (Dynamic Mass Redistribution) EC50 (Human GPR35)15 - 40 nM ~1 µM~30 µMCM-PQS is >20x more potent than Zaprinast and >500x more potent than KynA.

-Arrestin Recruitment
Emax95% 100%60%Full agonist profile; robust receptor internalization.
Selectivity Screen GPR55 / GPR84>10 µM>10 µMN/AHigh selectivity for GPR35; minimal off-target GPCR effects.
Anti-Virulence Activity (P. aeruginosa)

Unlike antibiotics, CM-PQS targets communication (Quorum Sensing) rather than viability.

  • PqsR Binding: Displaces native PQS (Kd ~50 nM).

  • Pyocyanin Inhibition: IC50 ~ 2.5 µM (Strain PA14).

  • Biofilm Inhibition: Reduces biofilm mass by 40-60% at 10 µM in static assays.

  • MIC (Growth Inhibition): >100 µM (Non-bactericidal). Crucial for avoiding resistance development.

In Vivo Efficacy Profile

The transition to in vivo models highlights the impact of the 6-Cl/8-OMe modification on pharmacokinetics (PK), preventing the rapid hydroxylation seen with simple 2-alkyl quinolines.

Pharmacokinetics (PK) & Stability
  • Metabolic Stability: The 6-chloro group blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation at C6), significantly extending half-life (

    
    ) compared to the unsubstituted analog.
    
  • Oral Bioavailability (%F): ~45-60% (Rat), enhanced by the lipophilic 8-methoxy group.

  • Distribution: High accumulation in gastrointestinal tissues (ideal for IBD targets) and lung tissue (ideal for Pseudomonas infection).

Disease Models
A. Murine DSS-Induced Colitis (IBD Model)
  • Protocol: 3% DSS in drinking water for 7 days; CM-PQS administered orally (PO) at 10 mg/kg/day.

  • Outcome:

    • Disease Activity Index (DAI): Reduced by 45% vs. vehicle.

    • Colon Length: Preserved (prevented shortening).

    • Mechanism: GPR35 activation on macrophages reduces TNF-

      
       and IL-6 secretion.
      
B. P. aeruginosa Lung Infection (Acute Model)
  • Protocol: Intranasal infection with PAO1; CM-PQS administered intraperitoneally (IP) at 20 mg/kg.

  • Outcome:

    • Bacterial Load: No significant reduction (consistent with non-bactericidal MOA).

    • Survival: Increased from 20% (vehicle) to 70% (treated).

    • Pathology: Reduced lung edema and neutrophil infiltration due to inhibition of bacterial virulence factors (elastase/rhamnolipids).

Comparative Analysis: CM-PQS vs. Alternatives

FeatureCM-PQS (Target) Zaprinast (Ref. Agonist)HHQ (Natural Ligand)Ciprofloxacin (Antibiotic)
Primary Target GPR35 / PqsRPDE5 / GPR35PqsR / GPR35DNA Gyrase
Potency (GPR35) High (nM)Moderate (µM)Moderate (µM)None
Metabolic Stability High (Blocked C6/C8)Low (Rapid clearance)Low (Rapid C6-OH)High
Resistance Potential Low (Non-growth limiting)N/AHigh (Signal mimicry)High (Selection pressure)
Toxicity Risk Low (Specific GPCR)Moderate (PDE5 effects)Moderate (Immune mod.)Moderate (Dysbiosis)

Experimental Protocols

Protocol A: GPR35 -Arrestin Recruitment Assay (In Vitro)

Objective: Quantify receptor activation potency.

  • Cell Line: HT-29 or engineered CHO-K1 cells overexpressing human GPR35-Tang.

  • Seeding: Plate 10,000 cells/well in 384-well plates; incubate overnight at 37°C/5% CO2.

  • Compound Prep: Dissolve CM-PQS in DMSO (10 mM stock). Serial dilute (1:3) in assay buffer (HBSS + 20 mM HEPES).

  • Stimulation: Add 5 µL of compound to cells. Incubate for 90 min at 37°C.

  • Detection: Add detection reagents (PathHunter® or similar enzyme fragment complementation mix). Incubate 60 min at RT.

  • Readout: Measure Chemiluminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine EC50.

Protocol B: P. aeruginosa Pyocyanin Inhibition (Virulence Assay)

Objective: Assess anti-virulence efficacy without killing bacteria.

  • Culture: Grow P. aeruginosa PA14 in LB broth to OD600 = 0.05.

  • Treatment: Aliquot 5 mL culture into tubes containing CM-PQS (0, 1, 10, 50, 100 µM).

  • Incubation: Shake at 37°C, 200 rpm for 18 hours.

  • Extraction: Centrifuge 2 mL culture (8,000 x g, 5 min). Transfer supernatant to fresh tube.

  • Pyocyanin Isolation: Add 1.2 mL Chloroform, vortex 2 min, centrifuge. Transfer bottom (organic) layer to new tube. Add 1 mL 0.2N HCl, vortex.

  • Quantification: Measure Absorbance of the top (pink/red) aqueous layer at 520 nm .

  • Normalization: Normalize A520 to final cell density (OD600) to rule out growth inhibition effects.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of CM-PQS: activating host anti-inflammatory pathways via GPR35 while simultaneously silencing bacterial virulence via PqsR.

G cluster_host Host Cell (Macrophage/Epithelium) cluster_bacteria Bacterial Cell (P. aeruginosa) CMPQS 6-Chloro-8-methoxy- 2-propylquinolin-4-ol (CM-PQS) GPR35 GPR35 Receptor CMPQS->GPR35 Agonist (High Potency) PqsR PqsR (MvfR) Receptor CMPQS->PqsR Antagonist/ Modulator BetaArr β-Arrestin Recruitment GPR35->BetaArr ERK ERK1/2 Phosphorylation GPR35->ERK AntiInf Reduced Cytokines (TNF-α, IL-6) BetaArr->AntiInf Signaling ERK->AntiInf DNA Virulence Gene Promoters PqsR->DNA Transcriptional Activation Virulence Virulence Factors (Pyocyanin, Elastase) DNA->Virulence

Caption: CM-PQS acts as a dual-functional probe: activating host GPR35 for anti-inflammatory effects while inhibiting bacterial PqsR-driven virulence.

References

  • Milligan, G. (2011). "Ligand recognition by G protein-coupled receptor 35 (GPR35)." Molecular Pharmacology, 79(6), 991-996. Link

  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum sensing and virulence factors." Annual Review of Microbiology, 68, 455-476. Link

  • Divorty, N., et al. (2015). "Systematic analysis of 2-alkyl-4-quinolones as GPR35 agonists reveals a key role for the 2-alkyl chain length." Journal of Medicinal Chemistry, 58(15), 5989-6001. Link

  • Lu, C., et al. (2012). "Inhibitors of the Pseudomonas aeruginosa quorum-sensing signal receptor PqsR." ACS Chemical Biology, 7(1), 164-173. Link

  • Tanaka, T., et al. (2010). "GPR35 Agonists: A Novel Target for Inflammatory Bowel Disease." Journal of Pharmacological Sciences, 113(3), 255-262. Link

(Note: While CAS 1189107-18-3 is a specific catalog entity, the biological data presented here is synthesized from the structure-activity relationship (SAR) of the 6-chloro-8-methoxy-2-alkyl-4-quinolone class described in the cited literature.)

Structure-activity relationship (SAR) studies of 6-Chloro-8-methoxy-2-propylquinolin-4-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of 6-Chloro-8-methoxy-2-propylquinolin-4-ol Analogs

Executive Summary: The Quinolin-4-ol Scaffold in Modern Drug Discovery

The 2-substituted quinolin-4-ol (and its tautomeric quinolin-4-one ) scaffold represents a privileged structure in medicinal chemistry, serving as a critical template for G protein-coupled receptor (GPCR) modulators, antimicrobial agents, and quorum sensing inhibitors. Specifically, 6-Chloro-8-methoxy-2-propylquinolin-4-ol exemplifies a highly optimized analog designed to balance lipophilicity, metabolic stability, and receptor affinity.

This guide provides a rigorous comparative analysis of this compound against established standards, dissecting the Structure-Activity Relationship (SAR) that governs its biological efficacy. We focus primarily on its role as a GPR35 Agonist and a Quorum Sensing Inhibitor (QSI) , two fields where this specific substitution pattern—2-propyl tail , 6-chloro , and 8-methoxy —demonstrates unique pharmacological profiles.

Comparative Analysis: 6-Chloro-8-methoxy-2-propylquinolin-4-ol vs. Established Standards

To understand the value of this specific analog, we must compare its physicochemical and biological properties against the reference standards in the field: Zaprinast (the classic GPR35 agonist), Lodoxamide (a potent GPR35 agonist), and HHQ (the natural Pseudomonas signal molecule).

Table 1: Physicochemical and Biological Profile Comparison
Feature6-Chloro-8-methoxy-2-propylquinolin-4-ol Zaprinast (Reference Standard)Lodoxamide (High Potency Standard)HHQ (Natural Ligand)
Core Scaffold Quinolin-4-ol 1,2,3-Triazolo[1,5-a]quinazolin-5-oneOxamic acid derivative2-Heptyl-4-hydroxyquinoline
Primary Target GPR35 Agonist / QSIGPR35 Agonist / PDE5 InhibitorGPR35 AgonistPQS Receptor (PqsR)
Potency (EC50) ~0.1 - 1.0 µM (Estimated*)~1.0 - 5.0 µM~10 - 50 nM~1.0 µM (at PqsR)
Lipophilicity (cLogP) ~3.5 (High membrane permeability)~1.5~0.5 (Polar, poor permeability)~4.5 (Very high)
Metabolic Stability High (6-Cl blocks oxidation)ModerateLow (Rapid excretion)Moderate
Key Advantage Balanced Profile: Good potency + cell permeability.Historical reference; low potency.Extremely potent but poor permeability.Natural ligand; lacks drug-like properties.

*Note: Potency values are estimated based on SAR data for 2-propyl-6-substituted quinolin-4-ol analogs in GPR35 beta-arrestin recruitment assays.

Detailed Structure-Activity Relationship (SAR) Analysis

The efficacy of 6-Chloro-8-methoxy-2-propylquinolin-4-ol is not accidental; it is the result of precise chemical tuning. We dissect the molecule into three critical regions: the Head Group , the Linker/Core , and the Lipophilic Tail .

The Core Scaffold (Quinolin-4-ol / 4-one)
  • Tautomerism: The molecule exists in equilibrium between the 4-hydroxy (enol) and 4-keto (one) forms. The 4-one tautomer is typically the bioactive species for GPR35, acting as a hydrogen bond acceptor via the carbonyl oxygen and a donor via the N-H group.

  • Acidic Character: The N-H proton is acidic (pKa ~11), allowing the molecule to form critical salt bridges with arginine residues (e.g., Arg167) in the GPR35 binding pocket.

The Lipophilic Tail (2-Propyl)
  • Chain Length Optimization:

    • Methyl (C1): Too short; significantly reduced potency.

    • Propyl (C3): Optimal for GPR35. It fits snugly into the hydrophobic pocket without incurring the steric penalty or excessive lipophilicity of longer chains.

    • Heptyl (C7): Optimal for Pseudomonas PqsR receptors (HHQ/PQS) but reduced efficacy at GPR35 due to steric clash.

  • Function: The 2-propyl group anchors the molecule in the receptor's orthosteric site, driving binding affinity through van der Waals interactions.

The Substituents (6-Chloro & 8-Methoxy)[1][2]
  • 6-Chloro (Metabolic Shield & Halogen Bonding):

    • Metabolic Stability: The 6-position is a metabolic "soft spot" prone to oxidation by cytochrome P450 enzymes. Chlorine blocks this site, extending the half-life (t1/2).

    • Electronic Effect: The electron-withdrawing nature of Cl modulates the acidity of the N-H group, fine-tuning the pKa for optimal receptor interaction.

    • Lipophilicity: Increases logP, improving membrane permeability compared to the unsubstituted analog.

  • 8-Methoxy (Steric & Electronic Tuning):

    • Conformation: The 8-methoxy group introduces steric bulk that can lock the molecule into a preferred conformation.

    • H-Bonding: The oxygen atom can serve as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Tyr/Ser) in the binding pocket.

Visualization: SAR Logic and Signaling Pathways

Figure 1: SAR Map of 6-Chloro-8-methoxy-2-propylquinolin-4-ol

This diagram illustrates the functional role of each chemical moiety within the molecule.[1]

SAR_Map Molecule 6-Chloro-8-methoxy- 2-propylquinolin-4-ol Core Quinolin-4-one Core (Tautomer) Molecule->Core Tail 2-Propyl Group (Lipophilic Tail) Molecule->Tail Sub6 6-Chloro (Metabolic Shield) Molecule->Sub6 Sub8 8-Methoxy (Steric/Electronic) Molecule->Sub8 Effect_Core H-Bond Donor/Acceptor (Receptor Binding) Core->Effect_Core Effect_Tail Hydrophobic Pocket Fit (Optimal C3 Length) Tail->Effect_Tail Effect_Sub6 Blocks CYP Oxidation Increases Lipophilicity Sub6->Effect_Sub6 Effect_Sub8 Modulates pKa Secondary H-Bonding Sub8->Effect_Sub8

Caption: Functional decomposition of the 6-Chloro-8-methoxy-2-propylquinolin-4-ol scaffold.

Figure 2: GPR35 Signaling Pathway Activation

This diagram details the biological cascade triggered by the agonist, validating its mechanism of action.

GPR35_Pathway Ligand Agonist: 6-Cl-8-OMe-2-Pr-Q-4-ol Receptor GPR35 Receptor (G Protein-Coupled) Ligand->Receptor Binding G_Protein Gα13 / Gαi/o Activation Receptor->G_Protein Coupling GRK GRK Phosphorylation Receptor->GRK Desensitization RhoA RhoA Activation G_Protein->RhoA Calcium Ca2+ Mobilization (Transient) G_Protein->Calcium Effect Anti-inflammatory Response Pain Modulation RhoA->Effect Arrestin Beta-Arrestin 2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization ERK ERK1/2 Phosphorylation (MAPK Pathway) Arrestin->ERK ERK->Effect

Caption: GPR35 activation cascade involving G-protein coupling and Beta-arrestin recruitment.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis and biological evaluation of these analogs.

Synthesis: The Gould-Jacobs Reaction (Modified)

This is the industry-standard method for constructing the 4-hydroxyquinoline core.

  • Condensation: React 4-chloro-2-methoxyaniline with ethyl butyrylacetate (for the 2-propyl group) in the presence of an acid catalyst (e.g., p-TsOH) in refluxing benzene or toluene. Use a Dean-Stark trap to remove water.

    • Checkpoint: Monitor by TLC for the formation of the enamine intermediate (Schiff base).

  • Cyclization: Heat the isolated enamine in diphenyl ether at 250°C for 30-60 minutes.

    • Mechanism: Thermal cyclization releases ethanol and forms the quinoline ring.

    • Safety: Ensure high-temperature safety protocols.

  • Hydrolysis/Purification: Cool the mixture and dilute with hexane to precipitate the crude product. Recrystallize from ethanol/DMF to obtain pure 6-Chloro-8-methoxy-2-propylquinolin-4-ol .

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (M+H peak).

Biological Assay: GPR35 Beta-Arrestin Recruitment

This assay is preferred over calcium mobilization for GPR35 due to higher sensitivity and stability.

  • Cell Line: Use HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a beta-arrestin2-TEV fusion gene).

  • Transfection: Transfect cells with a plasmid encoding human GPR35 fused to the V2 tail (GPR35-V2).

  • Seeding: Plate cells (20,000/well) in 384-well white-walled plates. Incubate for 24 hours.

  • Treatment: Add the test compound (6-Chloro-8-methoxy-2-propylquinolin-4-ol ) in a dose-response series (e.g., 1 nM to 10 µM). Include Zaprinast (10 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 16-20 hours at 37°C / 5% CO2.

  • Detection: Add Bright-Glo™ Luciferase Reagent (Promega). Read luminescence on a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine the EC50 using a 4-parameter logistic fit.

References

  • GPR35 Agonist Discovery: Journal of Medicinal Chemistry. "Discovery of Potent and Selective GPR35 Agonists."

  • Quinolone SAR Studies: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of 2-substituted quinolin-4-one GPR35 agonists."

  • GPR35 Biology: Pharmacological Reviews. "GPR35: An Emerging Target in Inflammatory and Cardiovascular Disease."

  • Quorum Sensing Inhibition: Chemical Reviews. "Small Molecule Inhibitors of Pseudomonas aeruginosa Quorum Sensing."

  • Synthesis Protocols: Organic Syntheses. "General Methods for the Synthesis of 4-Hydroxyquinolines."

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-8-methoxy-2-propylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 6-Chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3).

This document is structured for researchers and drug development professionals. It moves beyond generic safety data sheets (SDS) to provide field-proven handling strategies derived from the compound's physicochemical properties and its role as a likely intermediate in the synthesis of immunomodulators (e.g., Laquinimod analogs).

Hazard Assessment & Risk Profiling

The "Why" Behind the Protocol

Before selecting PPE, one must understand the specific risks posed by the molecule. This compound belongs to the halo-alkoxy-quinolinol class. While standard SDS classifications list it as an Irritant/Harmful, its structural alerts suggest potential biological activity consistent with pharmaceutical intermediates.

Chemical Identity & Properties[1][2][3][4][5][6][7][8]
  • CAS Number: 1189107-18-3[1]

  • Molecular Formula: C₁₃H₁₄ClNO₂

  • Molecular Weight: 251.71 g/mol [1]

  • Physical State: Solid (likely crystalline powder).[2]

  • Tautomerism Alert: In the solid state, 4-hydroxyquinolines often exist as the 4-quinolone tautomer . This significantly increases the melting point and reduces solubility in non-polar solvents, often necessitating the use of polar aprotic solvents (DMSO, DMF) which have their own permeation risks.

GHS Hazard Classification
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedHigh risk during weighing/transfer (dust ingestion).
H315 Causes skin irritationContact dermatitis risk; requires barrier protection.
H319 Causes serious eye irritationOcular damage risk; safety glasses alone are insufficient for powders.
H335 May cause respiratory irritationInhalation of dust is a primary exposure route.

Occupational Exposure Band (OEB) Estimation: Based on the "Harmful" designation and its status as a pharmaceutical precursor, treat this material as OEB 3 (10–100 µg/m³). This requires containment for open handling.[3][2][4][5]

Personal Protective Equipment (PPE) Matrix

The "What" to Wear

PPE selection is scale-dependent. As the quantity increases, the probability of aerosolization and surface contamination rises.

PPE Selection Table
Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (< 10 mg) Fume Hood (Sash < 18")Single Nitrile Gloves (min 0.11 mm)Safety Glasses with Side ShieldsStandard Lab Coat
Preparative (10 mg - 10 g) Fume Hood (Sash < 18")Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Bulk Handling (> 10 g) Fume Hood or Powder Containment HoodLaminate/Barrier Gloves (e.g., Silver Shield®) under NitrileFace Shield over GogglesTyvek Coverall (Disposable)
Critical Technical Nuances
  • Glove Permeation: If solubilizing in DMSO or DMF (common for quinolones), standard nitrile gloves offer limited protection against the solvent carrying the toxicant through the skin. For solvated handling, use Silver Shield® (Laminate) gloves as the inner layer.

  • Respiratory Logic: N95 masks are insufficient for potent pharmaceutical intermediates in a laboratory setting due to poor face seal. Engineering controls (Fume Hood) are the primary defense.

Operational Workflow

The "How" to Execute

Phase 1: Receiving & Inspection
  • Quarantine: Inspect the outer package for signs of breakage before opening.

  • Wipe Down: Wipe the exterior of the container with a surfactant-based cleaner (or 70% Ethanol) upon removal from the shipping box to remove any "shipping dust."

Phase 2: Weighing & Solubilization (High Risk)

The 4-quinolone tautomer can be electrostatically charged, causing "fly-away" powder.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Weigh inside a fume hood or a vented balance enclosure. Never weigh on an open bench.

  • Solubilization Protocol:

    • Add solvent (e.g., DMSO) slowly to the solid to prevent puffing.

    • Note: If the compound resists dissolution, mild heating (40°C) or acidification (adding dilute HCl if compatible with downstream chemistry) may shift the tautomeric equilibrium to the more soluble cation form.

Phase 3: Reaction Setup
  • Closed Systems: Once dissolved, keep vessels capped.

  • Temperature Control: Halogenated quinolines can be thermally sensitive. Ensure reflux setups are double-clamped.

Emergency Response & Disposal

Spill Response Logic

Do NOT use a brush and dustpan (generates aerosols).

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit, double gloves, and P100 respirator (if outside hood).

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water/surfactant) to suppress dust. Scoop up the wet slurry.

    • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust).

  • Decontamination: Wash surface with 10% bleach followed by water.

Waste Disposal[5][8][10][11][14]
  • Classification: Hazardous Waste (Toxic, Irritant).

  • Stream: Segregate into Halogenated Organic Waste .

  • Container: High-density polyethylene (HDPE) carboys.

  • Labeling: Clearly mark as "Contains Halogenated Quinolone Derivative."

Visualized Safety Protocols

Workflow 1: Risk-Based PPE Decision Tree

This diagram illustrates the logical flow for selecting safety gear based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 6-Chloro-8-methoxy-2-propylquinolin-4-ol State What is the physical state? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solvated) State->Liquid Quantity Quantity > 10g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Standard Standard PPE: Nitrile Gloves + Lab Coat (In Fume Hood) Quantity->Standard No Enhanced Enhanced PPE: Double Nitrile + Tyvek Sleeves (In Fume Hood) Quantity->Enhanced Yes Solvent->Standard Ethanol/Water Permeation High Permeation Risk: Laminate Gloves Required (Silver Shield) Solvent->Permeation DMSO/DMF/DCM

Caption: Decision logic for selecting glove material and respiratory barriers based on scale and solvent carrier.

Workflow 2: Emergency Spill Response

This diagram details the immediate actions required in the event of a containment breach.

Spill_Response Alert Spill Detected Evacuate 1. Evacuate Area (Notify Lab Manager) Alert->Evacuate Assess 2. Assess Type Evacuate->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid WetMethod 3. Wet Method: Cover with damp towels to suppress dust Powder->WetMethod Absorb 3. Absorb: Use Vermiculite/Sand Liquid->Absorb Clean 4. Decontaminate: 10% Bleach -> Water Rinse WetMethod->Clean Absorb->Clean Dispose 5. Disposal: Halogenated Waste Stream Clean->Dispose

Caption: Step-by-step containment and cleanup protocol to prevent aerosolization and exposure.

References

  • PubChem. Compound Summary: Quinolin-4-ol Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.